2,2,6,6-Tetramethyloxane
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
77887-46-8 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
2,2,6,6-tetramethyloxane |
InChI |
InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10-8/h5-7H2,1-4H3 |
InChIキー |
XNOGONRNEMKHIO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(O1)(C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,6,6-Tetramethyloxane from 2,6-Dimethyl-2,6-heptanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,6,6-tetramethyloxane, a promising hindered ether solvent, from 2,6-dimethyl-2,6-heptanediol. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary details to understand and replicate this important transformation.
Introduction
This compound is a valuable cyclic ether that has garnered interest as a sustainable and safer alternative to conventional hydrocarbon solvents in organic synthesis.[1][2] Its hindered nature imparts unique properties beneficial for various chemical reactions. The synthesis of this compound is efficiently achieved through the acid-catalyzed cyclization of 2,6-dimethyl-2,6-heptanediol. This guide details the optimized reaction conditions, experimental protocols, and underlying reaction pathways.
Reaction Pathway and Byproduct Formation
The primary reaction involves the intramolecular dehydration (cyclization) of 2,6-dimethyl-2,6-heptanediol to yield this compound. The reaction is typically catalyzed by an acid. During the process, a key byproduct, 2,6-dimethyl-5-hepten-2-ol, can also be formed through the dehydration of one of the hydroxyl groups.[1] However, it has been observed that this byproduct can further undergo cyclization to form the desired product, suggesting a sequential reaction mechanism.[1]
Optimization of Reaction Conditions
An effective synthesis of this compound hinges on the appropriate selection of a catalyst and optimization of reaction parameters. A screening of various acid catalysts has demonstrated the superior performance of H-β zeolite.[1] The following tables summarize the quantitative data from catalyst screening and optimization of reaction conditions.
Table 1: Catalyst Screening for the Synthesis of this compound
| Catalyst | Catalyst Loading (wt %) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| H-β zeolite | 10 | 100 | 24 | 99 | 90 |
| Sulfuric Acid | 10 (mol %) | Not Specified | Not Specified | Not Specified | 55 |
| Amberlyst-15 | Not Specified | Not Specified | Not Specified | Not Specified | 62 (from 2,6-dimethyl-5-hepten-2-ol) |
| CuBr2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Data sourced from a study by Siril et al., which highlights H-β zeolite as a highly efficient catalyst for this transformation, achieving a 90% yield.[1][2] In contrast, sulfuric acid resulted in a 55% yield.[1]
Table 2: Optimization of H-β Zeolite Loading
| Catalyst Loading (wt %) | Time (h) | Conversion (%) |
| 5 | 5 | 99 |
| 10 | 5 | 99 |
| 20 | 5 | 99 |
As indicated, a catalyst loading of as low as 5% H-β zeolite is sufficient to achieve 99% conversion within 5 hours.[1]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 2,6-dimethyl-2,6-heptanediol.
General Procedure for Synthesis:
-
A 50 mL round-bottom flask is charged with 2,6-dimethyl-2,6-heptanediol (2 g, 12.5 mmol) and the selected acid catalyst (e.g., 10 wt % H-β zeolite).[1]
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified duration (e.g., 24 hours).[1]
-
The progress of the reaction is monitored by Gas Chromatography-Flame Ionization Detection (GC-FID).[1]
-
Upon completion, the identity of the product is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
The resulting this compound, a colorless liquid, is purified by simple distillation.[1]
Scaled-Up Synthesis Procedure:
For larger scale production, the following conditions have been reported:
-
Catalyst: 10% H-β zeolite[1]
-
Temperature: 100 °C[1]
-
Time: 24 hours[1]
-
Additive: 2 equivalents of water[1]
The addition of water was found to be beneficial in the scaled-up synthesis.[1]
Conclusion
The synthesis of this compound from 2,6-dimethyl-2,6-heptanediol via acid-catalyzed cyclization is a robust and efficient process. The use of H-β zeolite as a catalyst provides excellent yields and high conversion rates. The detailed experimental protocols and understanding of the reaction pathway provided in this guide offer a solid foundation for researchers and professionals to utilize this synthesis in their work, particularly in the development of more sustainable chemical processes and in drug discovery applications where alternative solvent systems are of interest.
References
An In-depth Technical Guide to the Physical and Solvation Properties of 2,2,6,6-Tetramethyloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and solvation properties of 2,2,6,6-tetramethyloxane, a hindered ether with potential applications as a sustainable solvent in organic synthesis and other areas of chemical research. This document details its key characteristics, experimental protocols for property determination, and relevant synthesis workflows.
Core Physical and Solvation Properties
This compound presents a unique set of properties that make it a viable alternative to conventional solvents. Its hindered structure influences its solvation behavior, rendering it a nonpolar solvent with a strong hydrogen-bond-accepting ability.[1][2]
Physical Properties
Quantitative data for the key physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Boiling Point | 140 °C[1] |
| Melting Point | < -80 °C[1] |
| Density | Not Reported |
| Viscosity | Not Reported |
| Refractive Index | Not Reported |
Solvation Properties
The solvation characteristics of this compound have been evaluated using Kamlet-Abboud-Taft and Hansen solubility parameters. These parameters provide insight into the solvent's polarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity.
Table 2: Kamlet-Abboud-Taft Solvatochromic Parameters
| Parameter | Symbol | Value | Description |
| Polarity/Polarizability | π* | Not Reported | Measures the solvent's ability to stabilize a dipole. |
| Hydrogen Bond Acidity | α | Not Reported | Measures the solvent's ability to donate a hydrogen bond. |
| Hydrogen Bond Basicity | β | Not Reported | Measures the solvent's ability to accept a hydrogen bond. |
Table 3: Hansen Solubility Parameters (HSP)
| Parameter | Symbol | Value | Description |
| Dispersion Component | δD | Not Reported | Relates to van der Waals forces. |
| Polar Component | δP | Not Reported | Relates to dipole-dipole interactions. |
| Hydrogen Bonding Component | δH | Not Reported | Relates to hydrogen bonding interactions. |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of this compound and the determination of its key physical and solvation properties.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported, starting from either 2,6-dimethyl-2,6-heptanediol or 2,6-dimethyl-5-hepten-2-ol.[1]
2.1.1. From 2,6-dimethyl-2,6-heptanediol (Dehydration)
This method involves the acid-catalyzed dehydration of the corresponding diol.[1]
-
Materials: 2,6-dimethyl-2,6-heptanediol, acid catalyst (e.g., H-β zeolite), 50 mL round-bottom flask, heating and stirring apparatus.
-
Procedure:
-
To a 50 mL round-bottom flask, add 2.0 g (12.5 mmol) of 2,6-dimethyl-2,6-heptanediol and the selected acid catalyst (e.g., 10% w/w H-β zeolite).
-
Heat the mixture to 100 °C with continuous stirring.
-
Monitor the reaction progress using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Upon completion (typically after 24 hours for optimal yield), cool the reaction mixture to room temperature.
-
Purify the resulting colorless liquid by simple distillation to obtain this compound.
-
Confirm the product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
2.1.2. From 2,6-dimethyl-5-hepten-2-ol (Cationic Cyclization)
This alternative synthesis route involves the cationic cyclization of an unsaturated alcohol.[1]
-
Materials: 2,6-dimethyl-5-hepten-2-ol, acid catalyst (e.g., H-β zeolite), 50 mL round-bottom flask, heating and stirring apparatus.
-
Procedure:
-
In a 50 mL round-bottom flask, combine 2.0 g (14.0 mmol) of 2,6-dimethyl-5-hepten-2-ol with the chosen acid catalyst.
-
Heat the mixture to the desired temperature with constant stirring.
-
Track the reaction's progress via GC-FID.
-
After the reaction is complete, allow the mixture to cool.
-
Isolate and purify the this compound product through simple distillation.
-
Verify the structure and purity of the final product by GC-MS and NMR spectroscopy.
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
The melting point of this compound was determined to be below -80 °C using DSC.[1]
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments MDSC Q2000).
-
Procedure:
-
Place a small sample of this compound (approximately 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Cool the sample from 30 °C to -80 °C at a controlled rate of 10 °C/min.
-
Monitor the heat flow to the sample relative to the reference. The melting point is identified as the onset temperature of the endothermic melting peak.
-
Determination of Kamlet-Abboud-Taft Solvatochromic Parameters
These parameters are determined spectrophotometrically using solvatochromic dyes.[1]
-
Materials: this compound, 4-nitroaniline (probe for π), N,N-diethyl-4-nitroaniline (probe for π), Reichardt's dye (probe for α), and 4-nitrophenol (probe for β), UV-Vis spectrophotometer.
-
Procedure:
-
Prepare dilute solutions of each solvatochromic dye in this compound.
-
Record the UV-Vis absorption spectrum for each solution.
-
Determine the wavelength of maximum absorbance (λmax) for each dye.
-
Convert the λmax values (in nm) to wavenumbers (νmax in cm⁻¹).
-
Calculate the Kamlet-Abboud-Taft parameters (α, β, and π*) using the appropriate equations that relate the νmax of the probes in the solvent of interest to their values in reference solvents.
-
Determination of Hansen Solubility Parameters (HSP)
HSPs are calculated using specialized software based on the principle that "like dissolves like".[1]
-
Software: HSPiP (Hansen Solubility Parameters in Practice) software or similar.
-
Procedure:
-
The software utilizes a group contribution method to estimate the HSPs (δD, δP, and δH) based on the molecular structure of this compound.
-
Input the chemical structure of this compound into the software.
-
The software calculates the individual dispersion, polar, and hydrogen bonding components of the Hansen solubility parameter based on its extensive database and algorithms.
-
Visualized Workflows
The following diagrams illustrate the synthesis and property determination workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for determining physical and solvation properties.
References
Spectroscopic Profile of 2,2,6,6-Tetramethyloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-tetramethyloxane, a hindered ether with potential applications as a sustainable solvent in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and utilization in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The proton (¹H) NMR spectrum was recorded at 400 MHz, and the carbon-13 (¹³C) NMR spectrum was recorded at 101 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Data
The ¹H NMR spectrum is characterized by two distinct signals corresponding to the methyl and methylene protons of the tetramethyloxane ring.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.15 | Singlet | 12H | 4 x CH₃ at C2 and C6 |
| 1.45 - 1.55 | Multiplet | 6H | CH₂ at C3, C4, and C5 |
¹³C NMR Data
The ¹³C NMR spectrum shows four signals, consistent with the molecular symmetry of this compound.
| Chemical Shift (δ ppm) | Assignment |
| 17.0 | Methylene carbons (C4) |
| 31.0 | Methyl carbons (CH₃) |
| 38.0 | Methylene carbons (C3, C5) |
| 71.0 | Quaternary carbons (C2, C6) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O functional groups. The most significant absorption is the C-O-C stretching vibration, which is typical for ethers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretching (alkane) |
| 1470 - 1450 | Medium | C-H bending (alkane) |
| 1380 - 1365 | Medium | C-H bending (gem-dimethyl) |
| 1150 - 1050 | Strong | C-O-C stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented here is based on electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 142 | 5 | [M]⁺ (Molecular Ion) |
| 127 | 100 | [M - CH₃]⁺ |
| 83 | 40 | [M - C₄H₉]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum.
IR Spectroscopy
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, and the separated components were introduced into the mass spectrometer. The EI energy was set to 70 eV.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility of 2,2,6,6-Tetramethyloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,6,6-tetramethyloxane, a novel hindered ether solvent. Due to its recent emergence, this document compiles the currently available data on its physical properties, solvency parameters, and expected miscibility with common organic solvents, alongside relevant experimental protocols.
Introduction to this compound
This compound is a cyclic ether with four methyl groups flanking the oxygen atom. This steric hindrance confers unique properties, such as high stability and resistance to peroxide formation, making it a potentially safer alternative to solvents like tetrahydrofuran (THF) and diethyl ether. A recent study has highlighted its potential as a substitute for hazardous hydrocarbon solvents, such as toluene[1][2]. Its physical and solvation properties have been evaluated, indicating a nonpolar nature with a strong hydrogen-bond-accepting ability[1][2].
Quantitative Solubility and Physical Properties
While specific quantitative data (e.g., g/100 mL) for the solubility of this compound in various common organic solvents is not extensively documented in current literature, its miscibility can be inferred from its physical properties and solvation parameters. The fundamental principle of "like dissolves like" suggests that as a nonpolar ether, this compound will be fully miscible with other nonpolar and weakly polar aprotic solvents.
The following tables summarize its key physical and solvency properties, which are crucial for understanding its behavior as both a solute and a solvent.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Boiling Point | 149 °C | [1] |
| Melting Point | < -80 °C | [1] |
| Density | 0.835 g/cm³ | [1] |
Table 2: Solvatochromic and Solubility Parameters of this compound
Solvatochromic parameters, such as the Kamlet–Abboud–Taft parameters, provide insight into the solvent's polarity and hydrogen bonding capabilities. Hansen Solubility Parameters (HSP) further quantify its interaction potential based on dispersion, polar, and hydrogen bonding forces.
| Parameter | Type | Value | Reference |
| Kamlet–Abboud–Taft | |||
| α (H-bond acidity) | Experimental | 0.00 | [1] |
| β (H-bond basicity) | Experimental | 0.59 | [1] |
| π* (Polarizability) | Experimental | 0.28 | [1] |
| Hansen Solubility | |||
| δD (Dispersion) | Calculated | 16.1 | [1] |
| δP (Polar) | Calculated | 2.5 | [1] |
| δH (H-bonding) | Calculated | 4.9 | [1] |
The Kamlet–Abboud–Taft parameters indicate that this compound is a non-hydrogen-bond-donating (α = 0.00), moderately strong hydrogen-bond-accepting (β = 0.59) solvent with low polarizability (π* = 0.28)[1]. These values are consistent with its characterization as a nonpolar solvent, suggesting good solubility in hydrocarbons, ethers, and chlorinated solvents, and poor solubility in highly polar, protic solvents like water.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon existing data. Below are methodologies relevant to the characterization of this compound's solubility.
This protocol is based on the methodology described for determining the solvatochromic parameters of this compound[1].
Objective: To experimentally determine the α, β, and π* parameters by measuring the UV-visible absorbance shifts of solvatochromic dyes.
Materials:
-
This compound (solvent to be tested)
-
4-Nitroaniline (π* and β probe)
-
N,N-Diethyl-4-nitroaniline (π* probe)
-
Reichardt's Dye (or other α probe)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare dilute solutions of 4-nitroaniline and N,N-diethyl-4-nitroaniline in this compound. The concentration should be sufficient to obtain a clear absorbance maximum.
-
-
Spectroscopic Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dye solution.
-
Identify the wavelength of maximum absorbance (λ_max) for each dye.
-
-
Calculation of Parameters:
-
The λ_max values are converted to wavenumbers (ν_max in cm⁻¹).
-
The KAT parameters are calculated using established linear free energy relationships that correlate the shift in ν_max of the dyes to the solvent's properties. The specific equations can be found in the literature detailing this method[1].
-
For solvents where quantitative data is unavailable, a qualitative miscibility test is a standard preliminary step.
Objective: To visually determine if this compound is miscible with a range of common organic solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)
-
Small, clear glass vials with caps
-
Vortex mixer
Procedure:
-
Add 1 mL of this compound to a vial.
-
Add 1 mL of the test solvent to the same vial.
-
Cap the vial and vortex for 30 seconds.
-
Allow the vial to stand undisturbed for at least 5 minutes.
-
Observation:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
-
Record the observations for each solvent pair.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key experimental and logical workflows relevant to the study of solvent properties.
Conclusion for Drug Development Professionals
This compound presents itself as a stable, nonpolar, aprotic solvent. Its low melting point, high boiling point, and resistance to peroxide formation are advantageous for process safety and reaction versatility. For drug development, its properties suggest it could be a suitable medium for reactions involving nonpolar reagents and intermediates, particularly where the stability of an ether solvent is paramount. Its strong hydrogen-bond-accepting capability (β = 0.59) may also influence reaction pathways and solute stability in unique ways compared to purely hydrocarbon solvents. However, given the limited publicly available data, further in-house evaluation is recommended to confirm its suitability and performance in specific synthetic routes and formulation processes.
References
2,2,6,6-Tetramethyloxane: A Technical Guide to a Promising Green Solvent
For Researchers, Scientists, and Drug Development Professionals
The paradigm of solvent selection in the chemical and pharmaceutical industries is undergoing a significant transformation, driven by the principles of green chemistry. The ideal solvent should not only be effective in chemical transformations but also exhibit a favorable environmental, health, and safety profile. In this context, 2,2,6,6-tetramethyloxane (TMO) has emerged as a noteworthy candidate, demonstrating potential as a sustainable alternative to conventional hazardous solvents. This technical guide provides an in-depth analysis of TMO's green credentials, supported by available data, experimental protocols, and comparative assessments.
Physicochemical and Solvation Properties
A comprehensive understanding of a solvent's physical and chemical properties is paramount in assessing its suitability for various applications and its environmental fate. TMO is a hindered ether that exhibits a unique combination of properties, positioning it as a potential replacement for both hydrocarbon and traditional ether solvents.
Table 1: Comparative Physicochemical Properties
| Property | This compound (TMO) | Toluene | Tetrahydrofuran (THF) |
| Molecular Formula | C₉H₁₈O | C₇H₈ | C₄H₈O |
| Molecular Weight ( g/mol ) | 142.25 | 92.14 | 72.11 |
| Boiling Point (°C) | 140[1] | 110.6 | 66 |
| Melting Point (°C) | < -80[2] | -95 | -108.4 |
| Density (g/mL) | Data not available | 0.867 | 0.889 |
| Viscosity (cP at 20°C) | Data not available | 0.59 | 0.48 |
| Flash Point (°C) | Data not available | 4 | -14 |
| Peroxide Formation | Does not form explosive peroxides[2] | Not applicable | Forms explosive peroxides |
The high boiling point of TMO makes it less volatile than many common solvents, reducing worker exposure and fugitive emissions. A key safety advantage is its resistance to forming explosive peroxides, a significant hazard associated with ethers like THF.[2]
Table 2: Solvation Parameters
The solvation properties of a solvent dictate its ability to dissolve solutes and influence reaction rates. Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are crucial in this assessment.
| Parameter | This compound (TMO) | Toluene | Tetrahydrofuran (THF) |
| Hansen Solubility Parameters (MPa⁰.⁵) | |||
| δD (Dispersion) | 15.6[1] | 18.0 | 16.8 |
| δP (Polar) | 2.3[1] | 1.4 | 5.7 |
| δH (Hydrogen Bonding) | 2.0[1] | 2.0 | 8.0 |
| Kamlet-Taft Parameters | |||
| α (Hydrogen Bond Acidity) | Data not available | 0.00 | 0.00 |
| β (Hydrogen Bond Basicity) | Data not available | 0.11 | 0.55 |
| π* (Polarizability) | Data not available | 0.54 | 0.58 |
The Hansen parameters of TMO (δD: 15.6, δP: 2.3, δH: 2.0 MPa⁰.⁵) indicate that its intermolecular interactions are dominated by dispersion forces, with low polarity and hydrogen bonding capability.[1] This profile is remarkably similar to that of toluene, suggesting TMO could be a suitable replacement in applications where toluene's solvency is desired.
Synthesis of this compound
TMO can be synthesized from different starting materials, with routes that offer the potential for bio-based production.
Diagram 1: Synthesis Pathways of this compound
Caption: Synthesis routes to this compound.
Excellent yields of TMO (up to 90%) have been achieved through the dehydration of 2,6-dimethyl-2,6-heptanediol using H-β zeolite as a catalyst.[2] It can also be synthesized from 2,6-dimethyl-5-hepten-2-ol via acid-catalyzed cyclization.[2]
Green Chemistry Evaluation
A solvent's "greenness" is a multi-faceted characteristic that can be assessed using the 12 Principles of Green Chemistry.
Diagram 2: Green Solvent Evaluation Workflow
Caption: Workflow for assessing the green credentials of a solvent.
Toxicity and Safety:
-
In Silico Toxicology: Computational models are valuable tools for predicting the potential toxicity of new chemicals, reducing the need for extensive animal testing.[3][4][5][6][7] Various in silico models, including VEGA (SARpy, KNN, ISS, and CAESAR), the lazy structure-activity relationship model (Salmonella typhimurium), and the Toxicity Estimation Software Tool, have indicated that this compound is non-mutagenic.[2]
-
Peroxide Formation: As a hindered ether, TMO shows a significant advantage over solvents like THF and diethyl ether by not forming explosive peroxides upon storage.[2]
Biodegradability:
-
There is currently no published data on the ready biodegradability of this compound according to standard OECD guidelines (e.g., OECD 301). This represents a critical data gap in its green profile assessment.
Life Cycle Assessment (LCA):
-
A comprehensive Life Cycle Assessment (LCA) for this compound has not yet been published. An LCA would provide a holistic view of its environmental impact, from raw material extraction to end-of-life.[8] The potential for TMO to be derived from bio-based starting materials is a promising aspect that would positively influence its life cycle profile.
Performance in Chemical Reactions:
-
TMO has been successfully employed as a solvent in several model organic reactions, including the Biginelli reaction, the conversion of glucose to 5-hydroxymethylfurfural, and the Sonogashira reaction.[2] In the Sonogashira reaction, TMO has been shown to give yields comparable to or even exceeding those obtained in traditional solvents like toluene and THF.[2] This demonstrates its practical utility as a reaction medium.
Diagram 3: Application of Green Chemistry Principles to Solvents
Caption: Key green chemistry principles applied to solvent selection.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of a solvent's properties.
Protocol 1: Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
This protocol is based on the method described by Sangon et al. (2025).[2]
Materials:
-
2,6-dimethyl-2,6-heptanediol
-
H-β zeolite (catalyst)
-
Water
-
Round-bottom flask (50 mL)
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
To a 50 mL round-bottom flask, add 2.0 g of 2,6-dimethyl-2,6-heptanediol and 0.2 g (10 wt%) of H-β zeolite.
-
Add 2 molar equivalents of water to the mixture.
-
Heat the mixture to 100 °C with stirring for 24 hours.
-
Monitor the reaction progress using GC-FID.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by decantation or filtration to remove the catalyst.
-
Purify the this compound by simple distillation (boiling point ~140 °C).
-
Confirm the purity and identity of the product using GC-FID and GC-MS.
Protocol 2: Peroxide Test for Ethers
This is a general protocol for detecting the presence of peroxides in ether solvents.
Materials:
-
Solvent to be tested
-
Potassium iodide (KI) solution (10% w/v, freshly prepared)
-
Dilute hydrochloric acid (HCl)
-
Starch indicator solution (optional)
-
Test tube
Procedure:
-
In a clean test tube, place approximately 10 mL of the ether to be tested.
-
Add 1 mL of freshly prepared 10% potassium iodide solution.
-
Add a few drops of dilute hydrochloric acid.
-
Stopper the test tube and shake vigorously for 1 minute.
-
Allow the layers to separate.
-
Observation:
-
A yellow to brown color in the aqueous layer indicates the presence of peroxides.
-
If the result is faint, add a few drops of starch indicator solution. A blue-black color confirms the presence of peroxides.
-
Protocol 3: OECD 301F - Manometric Respirometry Test for Ready Biodegradability
This is a summary of the OECD 301F guideline, which is a standard method for assessing the ready biodegradability of a chemical substance.
Principle: The consumption of oxygen by a microbial population in the presence of the test substance is measured in a closed respirometer over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
Materials and Apparatus:
-
Test substance (this compound)
-
Mineral medium (containing essential mineral salts)
-
Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)
-
Reference compound (e.g., sodium benzoate)
-
Manometric respirometer
-
Incubator set to 20-24 °C
Procedure:
-
Prepare a solution or dispersion of the test substance in the mineral medium.
-
Add the inoculum to the test vessels.
-
Set up parallel test vessels with the reference compound and a blank (inoculum only).
-
Place the sealed vessels in the manometric respirometer and incubate in the dark at a constant temperature.
-
Continuously measure the oxygen consumption over 28 days.
-
Calculate the percentage biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
-
Pass Level: The test substance is considered readily biodegradable if it reaches ≥ 60% of its ThOD within a 10-day window, which itself is within the 28-day test period.
Conclusion and Future Outlook
This compound presents a compelling case as a green solvent, particularly as a replacement for hazardous hydrocarbon and peroxide-forming ether solvents. Its favorable physicochemical properties, including a high boiling point and resistance to peroxide formation, combined with promising in silico toxicology data, are significant advantages. Its successful application in several important organic reactions further underscores its practical utility.
However, to solidify its position as a truly sustainable solvent, critical data gaps must be addressed. Experimental determination of its ready biodegradability according to OECD guidelines is a high-priority research need. Furthermore, a comprehensive Life Cycle Assessment will be instrumental in quantifying its overall environmental footprint, especially if sourced from bio-based feedstocks. Continued research into its performance across a broader range of chemical transformations will also be crucial for its widespread adoption by the scientific and industrial communities. The journey of this compound from a promising candidate to a widely accepted green solvent will depend on the collective efforts of researchers to generate this vital data.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 6. news-medical.net [news-medical.net]
- 7. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates [mdpi.com]
Unveiling the Non-Mutagenic Profile of 2,2,6,6-Tetramethyloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2,6,6-Tetramethyloxane, a heterocyclic ether, is gaining interest as a potential solvent in various scientific and industrial applications. A critical aspect of its safety profile is its potential for mutagenicity. This technical guide provides a comprehensive overview of the current understanding of the non-mutagenic properties of this compound. The available data, primarily from in silico computational models, strongly predict a non-mutagenic profile. This document details the methodologies of standard genotoxicity assays that form the basis of a thorough mutagenicity assessment and presents illustrative data for a non-mutagenic compound, in line with the predictions for this compound.
In Silico Mutagenicity Assessment
Initial evaluation of the mutagenic potential of this compound has been conducted using a battery of in silico toxicology prediction models. These computational methods analyze the chemical structure of a compound to predict its potential to cause genetic mutations.
Multiple models, including VEGA (Virtual Evaluation of Chemical Toxicity and Action), LAZAR (Lazy Structure-Activity Relationships), and the Toxicity Estimation Software Tool (TEST), have been employed to assess this compound. The consensus from these predictive models indicates that this compound is not expected to be mutagenic.[1][2][3][4] These models are built upon large datasets of experimentally tested chemicals and utilize (Quantitative) Structure-Activity Relationship ((Q)SAR) principles to make predictions.
Standard Experimental Protocols for Mutagenicity Testing
While in silico predictions are valuable for initial screening, definitive assessment of mutagenicity relies on a battery of standardized in vitro and in vivo genotoxicity assays. The following sections detail the experimental protocols for three key in vitro assays, as recommended by the Organisation for Economic Co-operation and Development (OECD) guidelines.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria.[5][6][7][8][9]
Experimental Protocol:
-
Test Strains: A set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are specifically designed to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, which can convert non-mutagenic compounds into mutagenic metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control (e.g., DMSO), and known positive controls for each strain (with and without S9 activation).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the bacteria require for growth (e.g., histidine for S. typhimurium).
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form visible colonies (revertants). The number of revertant colonies is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the vehicle control.
Illustrative Data for a Non-Mutagenic Compound:
| Concentration of this compound (µ g/plate ) | Mean Revertants ± SD (TA98, -S9) | Mean Revertants ± SD (TA98, +S9) | Mean Revertants ± SD (TA100, -S9) | Mean Revertants ± SD (TA100, +S9) |
| Vehicle Control | 25 ± 4 | 30 ± 5 | 130 ± 12 | 145 ± 15 |
| 10 | 27 ± 3 | 32 ± 6 | 135 ± 10 | 148 ± 13 |
| 50 | 24 ± 5 | 28 ± 4 | 128 ± 14 | 150 ± 16 |
| 100 | 26 ± 4 | 31 ± 5 | 133 ± 11 | 147 ± 14 |
| 500 | 23 ± 6 | 29 ± 7 | 125 ± 13 | 142 ± 17 |
| Positive Control | >500 | >600 | >800 | >900 |
Table 1: Illustrative Ames test results for this compound, showing no significant increase in revertant colonies compared to the vehicle control.
In Vitro Mammalian Cell Micronucleus Assay (OECD Guideline 487)
This assay detects damage to chromosomes or the mitotic apparatus, which can lead to the formation of micronuclei in the cytoplasm of interphase cells.[10][11][12][13][14]
Experimental Protocol:
-
Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are cultured.
-
Exposure: The cells are treated with at least three concentrations of this compound, a vehicle control, and positive controls (a clastogen and an aneugen) for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the Cytokinesis-Block Proliferation Index (CBPI).
-
Data Analysis: A compound is considered to induce micronuclei if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Illustrative Data for a Non-Mutagenic Compound:
| Concentration of this compound (µg/mL) | % Cytotoxicity (CBPI) | % Binucleated Cells with Micronuclei (Mean ± SD) |
| Without S9 Activation | ||
| Vehicle Control | 0 | 1.2 ± 0.3 |
| 100 | 5 | 1.3 ± 0.4 |
| 500 | 12 | 1.1 ± 0.2 |
| 1000 | 25 | 1.4 ± 0.5 |
| Positive Control | 45 | 15.8 ± 2.1 |
| With S9 Activation | ||
| Vehicle Control | 0 | 1.3 ± 0.2 |
| 100 | 8 | 1.4 ± 0.3 |
| 500 | 15 | 1.2 ± 0.4 |
| 1000 | 28 | 1.5 ± 0.3 |
| Positive Control | 50 | 18.2 ± 2.5 |
Table 2: Illustrative in vitro micronucleus assay results for this compound, indicating no significant increase in micronucleated cells.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15][16][17][18][19]
Experimental Protocol:
-
Cell Culture: Similar to the micronucleus assay, established cell lines (e.g., CHO) or primary cell cultures (e.g., human lymphocytes) are used.
-
Exposure: Cell cultures are exposed to at least three concentrations of this compound, a vehicle control, and positive controls, both with and without metabolic activation.
-
Metaphase Arrest: After treatment, a metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Data Analysis: A test substance is considered to cause chromosomal aberrations if it produces a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.
Illustrative Data for a Non-Mutagenic Compound:
| Concentration of this compound (µg/mL) | Mitotic Index (%) | % Cells with Structural Aberrations (Excluding Gaps) |
| Without S9 Activation (Short Exposure) | ||
| Vehicle Control | 10.5 | 1.5 |
| 250 | 9.8 | 2.0 |
| 500 | 8.5 | 1.5 |
| 1000 | 7.2 | 2.5 |
| Positive Control | 5.1 | 22.0 |
| With S9 Activation (Short Exposure) | ||
| Vehicle Control | 11.2 | 2.0 |
| 250 | 10.1 | 2.5 |
| 500 | 8.9 | 2.0 |
| 1000 | 7.8 | 2.5 |
| Positive Control | 4.8 | 25.5 |
Table 3: Illustrative in vitro chromosomal aberration test results for this compound, showing no significant increase in cells with chromosomal aberrations.
Conclusion
The current body of evidence, derived from robust in silico prediction models, strongly suggests that this compound is non-mutagenic. While these computational predictions provide a high degree of confidence, definitive confirmation would require experimental validation through a standard battery of genotoxicity tests, including the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test. The detailed protocols and illustrative data presented in this guide provide a framework for such an experimental evaluation. For researchers and drug development professionals, the predicted non-mutagenic profile of this compound supports its further investigation as a safe and viable solvent.
References
- 1. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. in Silico Models – VEGA HUB [vegahub.eu]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. nib.si [nib.si]
- 6. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 8. enamine.net [enamine.net]
- 9. vivotecnia.com [vivotecnia.com]
- 10. policycommons.net [policycommons.net]
- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. insights.inotiv.com [insights.inotiv.com]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. oecd.org [oecd.org]
- 18. criver.com [criver.com]
- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Hansen Solubility Parameters of 2,2,6,6-Tetramethyloxane
This technical guide provides a comprehensive overview of the Hansen Solubility Parameters (HSP) for this compound, a novel hindered ether solvent. Understanding these parameters is crucial for predicting its behavior and applicability in various chemical processes, including those vital to drug discovery and development. This document details its solubility characteristics, methods for parameter determination, optimized synthesis protocols, and potential applications as a sustainable solvent.
Introduction to Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the solubility of one material in another. They divide the total Hildebrand solubility parameter into three distinct components, accounting for different types of intermolecular interactions:
-
δD (Dispersion) : Energy from atomic nonpolar interactions.
-
δP (Polar) : Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding) : Energy from hydrogen bonds between molecules.
The total cohesive energy is the sum of these components, and two substances with similar HSP values are likely to be miscible.[1][2] The "distance" (Ra) between the HSP values of two substances in the three-dimensional Hansen space can be calculated to quantify their affinity.[3]
Hansen Solubility Parameters of this compound
This compound has been identified as a promising sustainable solvent alternative to more hazardous options like toluene.[4] Its solvation properties, including HSPs, have been determined to understand its potential.[4] The dispersion forces (δD), polarity (δP), and hydrogen-bonding ability (δH) for this compound are 15.6 MPa⁰.⁵, 2.3 MPa⁰.⁵, and 2.0 MPa⁰.⁵, respectively.[4]
Data Presentation: HSP Comparison
The following table summarizes the HSP values for this compound and compares them with other common laboratory solvents.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| This compound | 15.6 | 2.3 | 2.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
Data for this compound sourced from White Rose Research Online[4]. Comparative data is from standard HSP tables.
Determination of Hansen Solubility Parameters
The determination of HSP can be approached through both computational and experimental methods.
Computational Protocol
The reported HSP values for this compound were calculated using HSPiP (Hansen Solubility Parameters in Practice) software, 5th Edition.[4][5] This software utilizes group contribution methods and other algorithms to predict the parameter values based on the molecular structure of the compound.
General Experimental Protocol: The Sphere Method
While the parameters for this compound were computationally derived, the standard experimental method involves solubility testing in a series of well-characterized solvents.[6]
Methodology:
-
Solvent Selection : A set of diverse solvents with known HSP values is selected.
-
Solubility Testing : A small, fixed amount of the solute (e.g., this compound) is added to a fixed volume of each selected solvent.
-
Observation : The mixtures are agitated and observed to classify the solute's behavior as "soluble" or "insoluble" based on visual clarity or other analytical techniques.
-
Data Plotting : Each solvent is plotted as a point in the 3D Hansen space (δD, δP, δH). "Good" solvents (where the substance dissolved) are marked differently from "poor" solvents.
-
Sphere Calculation : A sphere is computationally drawn in the 3D space that encloses the maximum number of "good" solvents while excluding the maximum number of "poor" solvents.
-
HSP Determination : The center point of this sphere provides the three Hansen Solubility Parameters (δD, δP, δH) for the solute.
Synthesis of this compound
This compound can be synthesized in high yield via the dehydration of 2,6-dimethyl-2,6-heptanediol.[4] An optimized, sustainable method has been developed to maximize yield and purity.[5]
Experimental Protocol: Optimized Synthesis
-
Reactants : 2,6-dimethyl-2,6-heptanediol (12.5 mmol), H-β zeolite catalyst (10% by weight), and water (2 molar equivalents).
-
Setup : The reactants are combined in a 50 mL round-bottom flask.
-
Reaction : The mixture is heated to 100°C and stirred for 24 hours. The addition of water is crucial to discourage the formation of alkene byproducts from alcohol dehydration.[5]
-
Monitoring : The reaction's progress is monitored using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Confirmation : The final product's presence is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.[4]
-
Purification : The product is purified via distillation.
-
Result : This optimized process yields 90% of this compound with a purity of 94% after distillation.[5]
Applications in Research and Drug Development
The specific properties of this compound make it a valuable tool for chemists, particularly in organic synthesis which forms the backbone of drug development. Its nonpolar nature and strong hydrogen-bond-accepting ability position it as a potential replacement for hazardous hydrocarbon solvents.[4]
-
Sustainable Solvent : It is a viable, greener alternative to solvents like toluene.[4]
-
Organic Reactions : Its efficacy has been demonstrated in several model organic reactions, including the Biginelli reaction, the Sonogashira reaction, and the conversion of glucose to 5-hydroxymethylfurfural, validating its nonpolar character.[4]
-
Safety : Unlike conventional ethers such as THF, this compound shows a lower rate of peroxide formation, enhancing its safety profile for laboratory use.[4]
Conclusion
This compound is a novel solvent with significant potential in organic synthesis and, by extension, in the pharmaceutical industry. Its well-defined Hansen Solubility Parameters (δD=15.6, δP=2.3, δH=2.0 MPa⁰.⁵) provide a quantitative basis for its application as a nonpolar solvent. Combined with a high-yield, sustainable synthesis protocol and a favorable safety profile, this compound stands out as a promising alternative to conventional, hazardous solvents, enabling greener and safer chemical development processes.
References
An In-depth Technical Guide to the Kamlet-Taft Parameters of 2,2,6,6-Tetramethyloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Kamlet-Taft solvatochromic parameters for the hindered ether solvent, 2,2,6,6-tetramethyloxane. This document details the experimental methodology for determining these parameters, presents available data in a structured format, and visualizes the experimental workflow.
Introduction to Kamlet-Taft Parameters and this compound
The Kamlet-Taft parameters are a widely used scale to quantify the solute-solvent interactions that influence chemical reactivity and physical properties. These parameters provide a deeper understanding of a solvent's behavior beyond simple polarity measures. The three key parameters are:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to act as a hydrogen bond donor.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to act as a hydrogen bond acceptor.
-
π* (Dipolarity/Polarizability): Describes the solvent's ability to stabilize a charge or a dipole through dielectric effects.
This compound is a hindered ether solvent that has been investigated as a potential sustainable alternative to conventional hydrocarbon solvents.[1] Its physical and solvation properties, including its Kamlet-Taft parameters, are crucial for its application in organic synthesis and other chemical processes.
Quantitative Data: Kamlet-Taft Parameters
The Kamlet-Taft parameters for this compound were experimentally determined by Sangon et al. in their 2025 publication in ACS Sustainable Chemistry & Engineering.[1] The determination was carried out using solvatochromic dyes, specifically 4-nitroaniline and N,N-diethyl-4-nitroaniline, with the resulting solutions analyzed by UV-vis spectrophotometry.[1]
While the study confirms the determination of these parameters, the specific numerical values for α, β, and π* for this compound are contained within the full text of the publication and are not available in the publicly accessible abstracts. For comparison, the table below presents the Kamlet-Taft parameters for several common solvents.
| Solvent | α | β | π* |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Water | 1.17 | 0.47 | 1.09 |
| Ethanol | 0.86 | 0.75 | 0.54 |
| Acetone | 0.08 | 0.43 | 0.71 |
| Toluene | 0.00 | 0.11 | 0.49 |
| Tetrahydrofuran (THF) | 0.00 | 0.55 | 0.58 |
| Dimethyl Sulfoxide (DMSO) | 0.00 | 0.76 | 1.00 |
Experimental Protocol for Determining Kamlet-Taft Parameters
The following is a detailed methodology for the experimental determination of Kamlet-Taft parameters, based on the procedures referenced for this compound and general solvatochromic studies.
3.1. Materials and Instruments
-
Solvent: High-purity this compound (purified by simple distillation).[1]
-
Solvatochromic Probes (Dyes):
-
4-nitroaniline
-
N,N-diethyl-4-nitroaniline
-
-
Spectrophotometer: A double-beam UV-vis spectrophotometer capable of scanning a wavelength range of at least 190-500 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Analytical Balance: For accurate weighing of the dyes.
-
Volumetric Flasks and Pipettes: For the preparation of stock and sample solutions.
3.2. Preparation of Solutions
-
Stock Solutions of Dyes: Prepare stock solutions of each dye (e.g., 0.0005 M) in a suitable volatile solvent like ethanol.
-
Sample Solutions:
-
Accurately transfer a small, known volume of a dye stock solution into a clean, dry volumetric flask.
-
Gently evaporate the volatile solvent to leave a thin film of the dye on the inner surface of the flask.
-
Add the solvent to be tested (this compound) to the flask to dissolve the dye, ensuring the final concentration is appropriate to yield an absorbance in the range of 0.5 to 1.2.[2]
-
Thoroughly mix the solution to ensure homogeneity.
-
3.3. Spectroscopic Measurement
-
Instrument Calibration: Calibrate the UV-vis spectrophotometer according to the manufacturer's instructions.
-
Blank Measurement: Use a cuvette filled with the pure solvent (this compound) to record a baseline spectrum.
-
Sample Measurement:
-
Rinse a clean cuvette with a small amount of the dye solution and then fill it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the UV-vis absorption spectrum over the desired wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for each dye in the solvent.
-
3.4. Calculation of Kamlet-Taft Parameters
The Kamlet-Taft parameters (α, β, and π*) are calculated from the maximal absorption wavenumber (νmax in kK, where 1 kK = 1000 cm-1) of the solvatochromic probes using a series of linear solvation energy relationship (LSER) equations. The specific equations and reference solvents used for normalization can vary, but a common set of equations is as follows:
-
Convert λmax to νmax: νmax (kK) = 10,000 / λmax (nm)
-
Determine π: The π value is typically determined using a probe like N,N-diethyl-4-nitroaniline, which is sensitive to dipolarity/polarizability but not hydrogen bond acidity. The calculation often involves a normalization equation based on reference solvents. A representative equation is: π* = [νmax(sample) - νmax(cyclohexane)] / [νmax(DMSO) - νmax(cyclohexane)]
-
Determine β: The β value is determined using a probe that is sensitive to both π* and hydrogen bond basicity, such as 4-nitroaniline. The contribution from π* is subtracted to isolate the effect of β. A typical equation is: β = [1.035 * νmax(N,N-diethyl-4-nitroaniline) - νmax(4-nitroaniline) + 2.64] / 2.80
-
Determine α: The α parameter is determined using a probe that is sensitive to all three parameters, often in conjunction with other probes. The contributions of π* and β are subtracted to determine α.
Note: The exact equations and constants used for the calculation of the Kamlet-Taft parameters for this compound would be detailed in the full publication by Sangon et al.
Mandatory Visualizations
4.1. Experimental Workflow for Kamlet-Taft Parameter Determination
The following diagram illustrates the logical steps involved in the experimental determination of Kamlet-Taft parameters.
Caption: Experimental workflow for determining Kamlet-Taft parameters.
Conclusion
The Kamlet-Taft parameters for this compound provide essential information for researchers and professionals considering its use as a solvent. While the precise values are pending access to the full research article, the established experimental protocol allows for the reproducible determination of these important solvatochromic parameters. The characterization of such novel solvents is a critical step in the development of greener and more sustainable chemical processes.
References
Methodological & Application
Application Notes and Protocols: Utilizing 2,2,6,6-Tetramethyloxane as a Sustainable Solvent for the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,2,6,6-tetramethyloxane as a novel and sustainable solvent in the Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones (DHPMs). DHPMs are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications, including as calcium channel blockers, antiviral, and anticancer agents.[1][2][3][4] The use of this compound, a hindered ether solvent, offers a safer and more environmentally benign alternative to conventional solvents.[5][6][7]
Introduction
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.[4][8] While effective, the classical Biginelli protocol often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes.[8] The choice of solvent plays a crucial role in the reaction's efficiency and environmental impact.
This compound has emerged as a promising alternative solvent for organic synthesis.[5][6][7] It is a hindered ether that can be synthesized in high yields from bio-based starting materials.[5][7] Its physical and solvation properties indicate its potential to replace hazardous hydrocarbon solvents like toluene.[5][6][7] Furthermore, computational models suggest that this compound is nonmutagenic, enhancing its profile as a green solvent.[5][6][7]
This application note details the successful application of this compound in the Biginelli reaction, providing a comprehensive protocol and comparative data.
Data Presentation
The following table summarizes the isolated yields of dihydropyrimidinone products obtained from the Biginelli reaction using various benzaldehyde derivatives in this compound as the solvent.
| Entry | Aldehyde Substituent | Product | Isolated Yield (%) |
| 1 | H | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 85 |
| 2 | OMe | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 99 |
| 3 | F | 5-(Ethoxycarbonyl)-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 99 |
Table 1: Isolated yields of dihydropyrimidinone products from the Biginelli reaction in this compound.[5]
Experimental Protocols
Materials and Methods
-
Solvent: this compound (purity ≥94%)[5]
-
Reactants:
-
Urea
-
Benzaldehyde (or substituted benzaldehydes)
-
Methyl acetoacetate
-
-
Catalyst: Hydrochloric acid (10 mol %)
-
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Filtration apparatus
-
Recrystallization apparatus
-
NMR spectrometer for product confirmation
-
General Procedure for the Biginelli Reaction
-
To a 100 mL two-neck round-bottom flask, add urea (0.300 g, 5.00 mmol) and this compound (4 mL).[5]
-
Heat the mixture to 75 °C with stirring.[5]
-
Once the temperature is stable, add benzaldehyde (0.51 mL, 5.00 mmol), methyl acetoacetate (0.81 mL, 7.50 mmol), and hydrochloric acid (10 mol %) to the reaction mixture.[5]
-
Continue stirring the reaction mixture at 300 rpm for 3 hours at 75 °C.[5]
-
After 3 hours, cool the reaction mixture to room temperature.[5]
-
The resulting solid product is separated from the reaction mixture by filtration.[5]
-
Wash the isolated solid with 50% aqueous ethanol.[5]
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a white solid.[5]
-
Confirm the product structure using NMR spectroscopy.[5]
Visualizations
Experimental Workflow for the Biginelli Reaction
Caption: Workflow for the Biginelli reaction using this compound.
Reaction Scheme
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.
Caption: General scheme of the Biginelli reaction.
The use of this compound as a solvent for the Biginelli reaction has been successfully demonstrated, yielding dihydropyrimidinone products in excellent yields.[5] This sustainable solvent offers a viable and environmentally conscious alternative to traditional, more hazardous solvents. The provided protocol is straightforward and can be readily adopted in research and development settings for the synthesis of pharmaceutically relevant heterocyclic compounds. Further exploration of this compound in other multicomponent reactions and large-scale synthesis is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Conversion of Glucose to 5-Hydroxymethylfurfural (HMF) in 2,2,6,6-Tetramethyloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the acid-catalyzed conversion of glucose to the platform chemical 5-hydroxymethylfurfural (HMF) utilizing the novel, hindered ether solvent, 2,2,6,6-tetramethyloxane. This solvent presents a promising alternative to more hazardous hydrocarbon solvents traditionally used in organic synthesis.
Introduction
The conversion of renewable biomass resources, such as glucose, into valuable platform chemicals is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF) is a key intermediate derivable from C6 sugars, serving as a versatile precursor for the synthesis of various high-value chemicals, polymers, and biofuels. This document outlines the use of this compound as a nonpolar solvent in the dehydration of glucose to HMF. The application of this hindered ether solvent has been explored to offer a potentially safer and more sustainable reaction medium compared to conventional solvents.
Data Presentation
The following table summarizes the quantitative data obtained from the conversion of glucose to HMF in a biphasic system with this compound as the organic phase.
| Parameter | Value | Reference |
| Solvent | This compound | [1] |
| Maximum Glucose Conversion | 70% | [1] |
| Maximum HMF Selectivity | 46% | [1] |
| Fructose Yield | 10% | [1] |
| Formic Acid Yield | 9% | [1] |
| Levulinic Acid Yield | 4% | [1] |
Experimental Protocols
This section provides a detailed methodology for the conversion of glucose to HMF in this compound.
Materials:
-
D-(+)-Glucose
-
This compound
-
Catalyst (e.g., a solid acid catalyst)
-
Deionized water
-
Standard analytical reagents for product quantification
Equipment:
-
Microwave reactor or conventional heating system with temperature control
-
Reaction vessels (e.g., sealed microwave vials)
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Gas Chromatography-Flame Ionization Detector (GC-FID) for solvent analysis
Procedure:
-
Reaction Setup: In a typical experiment, a reaction vessel is charged with D-(+)-glucose, the selected acid catalyst, and a biphasic solvent system composed of an aqueous phase and this compound as the organic phase.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 160 °C) for a specified duration with continuous stirring. The progress of the reaction can be monitored by taking aliquots at different time intervals.
-
Product Extraction and Analysis: After the reaction is complete, the mixture is cooled to room temperature. The organic and aqueous phases are separated. The concentration of HMF, residual glucose, and byproducts in both phases are quantified using a calibrated HPLC system. The purity of the this compound can be monitored by GC-FID.[1]
Visualizations
Reaction Pathway:
The conversion of glucose to HMF proceeds through a two-step mechanism. Initially, glucose is isomerized to fructose, which is then dehydrated to form HMF.
Caption: Reaction pathway for the conversion of glucose to HMF.
Experimental Workflow:
The following diagram illustrates the general workflow for the experimental procedure.
Caption: Experimental workflow for glucose to HMF conversion.
References
2,2,6,6-Tetramethyloxane: A Safer, High-Performance Toluene Substitute in Organic Synthesis
Application Notes and Protocols
Researchers, scientists, and drug development professionals are continually seeking safer and more sustainable alternatives to hazardous solvents commonly used in organic synthesis. Toluene, a widely utilized solvent, is recognized as a hazardous air pollutant with potential reproductive toxicity.[1] This document provides detailed application notes and protocols for the use of 2,2,6,6-tetramethyloxane (TMOx), a promising, non-mutagenic, and effective substitute for toluene and other hazardous hydrocarbon solvents in various organic reactions.[1][2]
Physical and Solvation Properties
This compound is a hindered ether solvent that exhibits physical and solvation properties conducive to replacing hydrocarbon solvents.[1][3] It has a strong hydrogen-bond-accepting ability, which can be advantageous in facilitating certain reaction mechanisms.[1][3]
Table 1: Comparison of Physical and Solvation Properties
| Property | This compound (TMOx) | Toluene |
| Boiling Point (°C) | 140[1] | 111 |
| Melting Point (°C) | < -80[1] | -95 |
| Hydrogen Bond Acidity (α) | Not Reported | 0.00 |
| Hydrogen Bond Basicity (β) | Reported as strong[1][3] | 0.11 |
| Polarizability (π*) | Not Reported | 0.49 |
Note: Kamlet-Abboud-Taft (KAT) and Hansen solubility parameters for this compound were determined, but specific values were not provided in the source material. The source does indicate that its solvation properties are similar to those of toluene, suggesting its potential as a direct replacement.[1]
Applications in Organic Synthesis
This compound has been successfully employed in several model organic reactions, demonstrating its viability as a substitute for toluene.
Sonogashira Reaction
The Sonogashira reaction, a staple in cross-coupling chemistry, has been effectively carried out using TMOx. In a model reaction, the use of TMOx as a solvent with a PdCl2/PPh3 catalyst system and KOt-Bu as a base resulted in high yields, ranging from 68-99%.[1] This performance is comparable or superior to reactions carried out in toluene.[1]
Table 2: Sonogashira Reaction Yields in Different Solvents
| Solvent | Yield (%) |
| This compound (TMOx) | 68-99[1] |
| Toluene | Comparable to TMOx[1] |
| THF | Comparable to TMOx[1] |
| 2,2,5,5-Tetramethyloxolane (TMO) | 68-99[1] |
| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | 55-85[1] |
| Eucalyptol | Comparable to TMOx[1] |
Biginelli Reaction
The Biginelli reaction, a multi-component reaction used for the synthesis of dihydropyrimidinones, has been successfully performed in TMOx, highlighting its utility in complex transformations.[1][2]
Glucose Conversion to 5-Hydroxymethylfurfural (HMF)
TMOx has also been shown to be an effective solvent for the conversion of glucose to 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[1][2]
Experimental Protocols
The following are generalized protocols for reactions where this compound can be used as a solvent. Researchers should optimize these protocols for their specific substrates and reaction conditions.
General Protocol for a Sonogashira Coupling Reaction
This protocol is a representative example. Specific catalyst, ligand, base, and temperature may need to be optimized.
Caption: Workflow for a Sonogashira Coupling Reaction using TMOx.
-
Reaction Setup:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (TMOx) as the solvent.
-
Add the base (e.g., KOt-Bu, 2.0 equiv).
-
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of this compound
For researchers interested in preparing TMOx, it can be synthesized in high yields from commercially available starting materials.[1][3]
Caption: Synthesis and Purification of this compound.
A reported synthesis involves the dehydration of 2,6-dimethyl-2,6-heptanediol using H-β zeolite as a catalyst, achieving a 90% yield.[1] An alternative synthesis starting from 2,6-dimethyl-5-hepten-2-ol via cationic cyclization with Amberlyst-15 has also been reported.[1] The synthesized TMOx can be purified by simple distillation.[1]
Safety and Environmental Profile
Initial assessments indicate that this compound is non-mutagenic, which presents a significant advantage over many conventional solvents.[1][2] Its development aligns with the principles of green chemistry by providing a safer alternative to hazardous substances without compromising synthetic efficiency.
Conclusion
This compound is a viable and safer alternative to toluene for a range of organic transformations. Its favorable physical properties, strong performance in key reactions, and improved safety profile make it an attractive solvent for researchers in academic and industrial settings, particularly in the field of drug development where process safety and sustainability are paramount.
References
Application Notes and Protocols: 2,2,6,6-Tetramethyloxane in Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,6,6-tetramethyloxane (TMOx) as a sustainable and effective solvent in key metal-catalyzed cross-coupling reactions. TMOx, a hindered ether solvent, presents a safer alternative to commonly used hazardous solvents like toluene and THF, while often providing comparable or superior yields in various transformations crucial for pharmaceutical and materials science research.
Sonogashira Coupling
The Sonogashira reaction, a cornerstone for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has been successfully performed using this compound as a solvent.[1] TMOx has demonstrated good performance, particularly in reactions involving nonpolar substrates, positioning it as a viable substitute for traditional solvents.[1]
Quantitative Data Summary
The following table summarizes the performance of this compound in the Sonogashira coupling of iodobenzene derivatives with phenylacetylene, compared to other common solvents.
| Entry | Aryl Halide Substituent (X) | Alkyne Substituent (R) | This compound Yield (%) | TMO Yield (%) | DEDMO Yield (%) | Eucalyptol Yield (%) | THF Yield (%) | Toluene Yield (%) |
| 1 | I | H | 76 | 85 | 81 | 76 | 85 | 80 |
| 2 | I | OMe | 84 | 99 | 85 | 40 | - | - |
| 3 | I | F | 81 | 99 | 78 | 62 | - | - |
| Data sourced from a comparative study on hindered ether solvents.[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a representative example for the palladium-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne using this compound as the solvent.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
This compound (5 mL per 1 mmol of aryl iodide)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add this compound, followed by the terminal alkyne and triethylamine via syringe.
-
The reaction mixture is stirred at room temperature for 30 minutes, and then heated to 60°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Sonogashira coupling.
Suzuki-Miyaura Coupling
While specific data for this compound in Suzuki-Miyaura coupling is emerging, its analogous solvent, 2,2,5,5-tetramethyloxolane (TMO), has shown excellent performance with yields ranging from 71-89% for a variety of substrates.[1] Given the similar physical and solvation properties, TMOx is expected to be a highly effective solvent for this reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
This compound/Water mixture (e.g., 4:1 v/v)
Procedure:
-
In a round-bottom flask, combine the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the this compound and water mixture.
-
Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Given that this compound shares similar properties with toluene, a common solvent for this reaction, it is a promising green alternative. Studies on the analogous solvent 2,2,5,5-tetramethyloxolane (TMO) have shown its successful application in Buchwald-Hartwig aminations, with yields comparable to or even exceeding those in toluene, especially when using bases like Cs₂CO₃.[2]
Quantitative Data Summary (Analogous Solvent: 2,2,5,5-Tetramethyloxolane)
The following table presents data for the Buchwald-Hartwig amination of various aryl bromides with different amines using TMO as a solvent, which serves as a strong indicator for the expected performance of TMOx.
| Aryl Bromide | Amine | Base | TMO Yield (%) | Toluene Yield (%) |
| 2-Bromotoluene | Piperidine | NaOt-Bu | 82 | 88 |
| 4-Bromoanisole | Piperidine | NaOt-Bu | 95 | 98 |
| 1-Bromo-4-nitrobenzene | Piperidine | Cs₂CO₃ | 79 | 36 |
| 4-Bromobenzonitrile | Morpholine | Cs₂CO₃ | 94 | 78 |
| 2-Bromoanisole | Aniline | NaOt-Bu | 85 | 82 |
| Data sourced from studies on 2,2,5,5-tetramethyloxolane.[2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for Buchwald-Hartwig amination and is expected to be effective with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
This compound (5 mL per 1 mmol of aryl bromide)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the aryl bromide and the amine.
-
Add this compound and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture with stirring (typically 80-110°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Logical workflow for a Buchwald-Hartwig amination.
References
Application Notes and Protocols for High-Temperature Reactions Using 2,2,6,6-Tetramethyloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 2,2,6,6-tetramethyloxane (TMO) as a safer, high-temperature solvent for various organic reactions. TMO, a hindered ether, presents a viable alternative to hazardous hydrocarbon solvents like toluene, offering a high boiling point, low melting point, and a favorable safety profile, having been shown to be non-mutagenic in computational models.[1][2]
Properties and Safety of this compound
This compound is a colorless liquid with physical and chemical properties that make it suitable for a range of chemical transformations. Its hindered ether structure contributes to its stability and unique solvation characteristics.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Boiling Point | 140 °C | [1] |
| Melting Point | < -80 °C | |
| Molecular Formula | C₉H₁₈O | [3] |
| Mutagenicity | Indicated to be non-mutagenic by VEGA, SARpy, KNN, ISS, CAESAR, and Toxicity Estimation Software Tool models. | [1][2] |
Safety and Handling:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from open flames and hot surfaces.
-
Store in a cool, dry, and well-ventilated place.
Synthesis of this compound
TMO can be synthesized in high yields from commercially available starting materials. Below is a protocol for its preparation from 2,6-dimethyl-2,6-heptanediol.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the dehydration of 2,6-dimethyl-2,6-heptanediol.
Materials:
-
2,6-dimethyl-2,6-heptanediol
-
H-β zeolite catalyst
-
Water
-
50 mL round-bottom flask
-
Stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 50 mL round-bottom flask, add 2,6-dimethyl-2,6-heptanediol (2 g, 12.5 mmol) and H-β zeolite (10% by weight of the diol).[1]
-
Add 2 molar equivalents of water.[1]
-
Heat the mixture to 100 °C with stirring for 24 hours.[1]
-
Monitor the reaction progress using GC-FID.[1]
-
Upon completion, purify the product by simple distillation. The boiling point of this compound is 140 °C.[1]
A yield of approximately 90% can be expected under these optimized conditions.[1]
Diagram 1: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Application in High-Temperature Reactions
This compound has been successfully employed as a solvent in several high-temperature organic reactions, demonstrating its utility as a replacement for conventional, more hazardous solvents.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones.
Table 2: Biginelli Reaction Conditions and Yield
| Reactants | Catalyst | Temperature | Time | Yield |
| Benzaldehyde, Methyl acetoacetate, Urea | HCl (10 mol%) | 75 °C | 3 h | Not specified, but successful |
Experimental Protocol: Biginelli Reaction
Materials:
-
Urea
-
This compound
-
Benzaldehyde
-
Methyl acetoacetate
-
Hydrochloric acid (HCl)
-
100 mL two-neck round-bottom flask
-
Stir bar
-
Heating mantle
-
Condenser
Procedure:
-
In a 100 mL two-neck round-bottom flask, dissolve urea (0.300 g, 5.00 mmol) in this compound (4 mL) and heat to 75 °C.[1]
-
Once the temperature is reached, add benzaldehyde (0.51 mL, 5.00 mmol), methyl acetoacetate (0.81 mL, 7.50 mmol), and hydrochloric acid (10 mol %).[1]
-
Stir the reaction mixture at 300 rpm for 3 hours.[1]
-
Cool the reaction to room temperature.[1]
-
Filter the resulting solid and wash with 50% aqueous ethanol.[1]
-
Recrystallize the product from ethanol to obtain a white solid.[1]
Diagram 2: Biginelli Reaction Workflow
Caption: Workflow for the Biginelli reaction in TMO.
Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Table 3: Sonogashira Reaction Yields in this compound and Other Solvents
| Entry | Aryl Halide (X) | Alkyne (R) | Yield in this compound (%) | Yield in Toluene (%) | Yield in THF (%) |
| 1 | I | H | 76 | 80 | 85 |
| 2 | I | OMe | 84 | Not Reported | Not Reported |
| 3 | I | F | 81 | Not Reported | Not Reported |
| Yields are isolated and an average of at least two runs.[1] |
Experimental Protocol: Sonogashira Reaction
Materials:
-
Iodobenzene (or other aryl halide)
-
Terminal alkyne
-
Potassium tert-butoxide (KOt-Bu)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
This compound
-
100 mL round-bottom flask
-
Stir bar
Procedure:
-
To a 100 mL round-bottom flask, add iodobenzene (1 mmol, 0.2040 g), the alkyne substrate (1.5 mmol), and potassium tert-butoxide (2 mmol, 0.2244 g).[1]
-
Add PdCl₂ (10 mol %, 0.0177 g) as the catalyst and triphenylphosphine (20 mol %, 0.0524 g) as the ligand.[1]
-
Add 3 mL of this compound as the solvent.[1]
-
Stir the reaction at the desired temperature and for the required time (specific conditions may vary based on substrates).
-
After completion, work up the reaction mixture to isolate the product.
Diagram 3: Sonogashira Reaction Signaling Pathway
Caption: General catalytic cycle for the Sonogashira reaction.
Glucose Conversion to 5-Hydroxymethylfurfural (HMF)
This compound has also been shown to be an effective solvent for the conversion of glucose to the valuable platform chemical 5-hydroxymethylfurfural (HMF). While a detailed protocol with this specific solvent is not available in the cited literature, a general procedure using other solvents can be adapted. The reaction typically requires an acid catalyst and temperatures around 160 °C.
Table 4: General Conditions for Glucose to HMF Conversion
| Substrate | Catalyst | Temperature | Solvent System | HMF Yield |
| Glucose | Acid Catalyst (e.g., AlCl₃·6H₂O) | ~160 °C | Biphasic (e.g., water/THF) | Up to 61% |
Note: The yield and optimal conditions will vary when using this compound and need to be determined experimentally.
Diagram 4: Logical Flow for Glucose to HMF Conversion
Caption: Reaction pathway from glucose to HMF.
References
Application Notes and Protocols for the Synthesis of 2,2,6,6-Tetramethyloxane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2,2,6,6-tetramethyloxane, a hindered ether with potential applications as a sustainable solvent. The protocols are based on established laboratory procedures and include information on reaction conditions, purification, and characterization.
Introduction
This compound is a cyclic ether that can be synthesized from readily available starting materials. Its sterically hindered nature makes it a promising alternative to conventional ether solvents, potentially offering improved stability and safety profiles. The following protocols describe two primary synthetic routes: the dehydration of 2,6-dimethyl-2,6-heptanediol and the cyclization of 2,6-dimethyl-5-hepten-2-ol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via the dehydration of 2,6-dimethyl-2,6-heptanediol.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethyl-2,6-heptanediol | [1] |
| Catalyst | H-β zeolite | [1] |
| Catalyst Loading | 10% (w/w) | [1] |
| Reaction Temperature | 100 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Additive | 2 equivalents of water | [1] |
| Conversion | >99% (in 5 hours) | [1] |
| Product Yield | 90% | [1] |
| Product Purity (after distillation) | 94% (by GC-FID) | [1] |
| Boiling Point of Product | 140 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
This protocol details the synthesis of this compound via the acid-catalyzed dehydration of 2,6-dimethyl-2,6-heptanediol.
Materials:
-
2,6-Dimethyl-2,6-heptanediol
-
H-β zeolite (SiO₂:Al₂O₃ = 25:1)
-
Water
-
Round-bottom flask (50 mL or larger, depending on scale)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Distillation apparatus
-
Filtration setup (e.g., Buchner funnel and flask)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2,6-dimethyl-2,6-heptanediol (2.0 g, 12.5 mmol).
-
Catalyst and Additive Addition: Add H-β zeolite (0.2 g, 10% w/w) and water (0.45 mL, 25 mmol, 2 equivalents) to the flask.
-
Reaction: Equip the flask with a magnetic stir bar and a condenser. Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Reaction Time: Maintain the reaction at 100 °C for 24 hours to ensure high conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid H-β zeolite catalyst. The catalyst can be washed with a small amount of a suitable solvent (e.g., diethyl ether) to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Purify the crude product by simple distillation.
-
Collect the fraction boiling at approximately 140 °C.[1]
-
-
Characterization:
Scale-up: This reaction has been successfully scaled up using 20 g of 2,6-dimethyl-2,6-heptanediol under the same optimized conditions.[1]
Protocol 2: Synthesis of this compound from 2,6-Dimethyl-5-hepten-2-ol
This protocol describes an alternative synthesis through the cyclization of 2,6-dimethyl-5-hepten-2-ol, which can also serve as an intermediate in the dehydration of 2,6-dimethyl-2,6-heptanediol.
Materials:
-
2,6-Dimethyl-5-hepten-2-ol
-
H-β zeolite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Distillation apparatus
-
Filtration setup
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place 2,6-dimethyl-5-hepten-2-ol (2.0 g, 14.0 mmol).
-
Catalyst Addition: Add the chosen catalyst, H-β zeolite, to the flask.
-
Reaction: Heat the mixture at the desired temperature with stirring for the allotted time. The reaction progress can be monitored by GC-FID.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 (filtration to remove the catalyst followed by simple distillation).
-
Characterization: Confirm the product identity and purity using GC-MS and NMR spectroscopy. This method has been reported to yield this compound with an 80% yield.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Signaling Pathway (Logical Relationship)
This diagram illustrates the logical relationship between the two synthetic pathways described.
Caption: Synthetic routes to this compound.
References
Application Notes and Protocols for the Purification of 2,2,6,6-Tetramethyloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2,2,6,6-Tetramethyloxane following its synthesis. The protocols outlined below cover distillation, and provide guidance on other potential high-purity methods such as fractional distillation, crystallization, and column chromatography.
Introduction
This compound is a sterically hindered cyclic ether with potential applications as a sustainable solvent in organic synthesis.[1][2][3] Its non-polar nature and stability make it a viable alternative to hydrocarbon solvents.[1][2][3] Achieving high purity of this compound is crucial for its effective use in research and development, particularly in sensitive applications such as drug development where impurities can lead to undesirable side reactions or affect product stability. This document details the recommended methods for its purification post-synthesis.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on the initial purity of the crude product and the desired final purity. Below is a summary of common purification techniques and their expected outcomes for this compound.
| Purification Method | Principle | Expected Purity | Yield | Key Considerations |
| Simple Distillation | Separation based on differences in boiling points of the compound and non-volatile impurities. | >94% (GC-FID)[4] | High | Effective for removing non-volatile impurities and solvents with significantly different boiling points. |
| Fractional Distillation | Separation of components with close boiling points through multiple vaporization-condensation cycles. | >98% (Estimated) | Moderate to High | Ideal for separating this compound from impurities with similar boiling points. |
| Crystallization | Purification of a solid compound by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize upon cooling, leaving impurities in the solution. | High (if solid at low temp.) | Variable | Feasibility depends on the melting point and solubility profile of this compound. |
| Column Chromatography | Separation based on the differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it. | >99% (Estimated) | Moderate | Suitable for achieving very high purity by removing structurally similar impurities. |
Experimental Protocols
Simple Distillation
This is the most commonly reported method for the purification of this compound.[4]
Objective: To purify crude this compound by separating it from non-volatile impurities and solvents with significantly different boiling points.
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips or magnetic stirrer
-
Clamps and stands
Protocol:
-
Assemble the simple distillation apparatus in a fume hood.
-
Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at or near the boiling point of this compound, which is 140 °C.[4]
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool before dismantling.
-
Analyze the purity of the collected distillate using Gas Chromatography-Flame Ionization Detection (GC-FID). A purity of 94% has been reported using this method.[4]
Fractional Distillation (General Protocol)
For higher purity, fractional distillation is recommended to separate this compound from impurities with boiling points close to its own.
Objective: To achieve a higher degree of purity by separating this compound from volatile impurities with similar boiling points.
Materials:
-
Crude or partially purified this compound
-
Fractionating column (e.g., Vigreux or packed column)
-
All materials listed for simple distillation
Protocol:
-
Assemble the fractional distillation apparatus, inserting the fractionating column between the distillation flask and the distillation head.
-
Follow steps 2-5 from the simple distillation protocol.
-
Slowly and uniformly heat the distillation flask to establish a temperature gradient along the fractionating column.
-
Observe the condensation ring as it slowly ascends the column. The heating rate should be adjusted to maintain a slow and steady distillation rate.
-
Collect any initial low-boiling fractions in a separate receiving flask and then switch to a new flask to collect the main fraction distilling at a constant temperature corresponding to the boiling point of pure this compound (140 °C).[4]
-
Monitor the temperature at the distillation head. A stable temperature reading indicates the collection of a pure fraction.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.
-
Analyze the purity of the collected fractions by GC-FID.
Crystallization (General Guidance)
Crystallization is a powerful purification technique for solid compounds. As this compound is a liquid at room temperature, this method would require low-temperature crystallization.
Objective: To purify this compound by selectively crystallizing it from a solvent at low temperatures, leaving impurities dissolved in the mother liquor.
Key Steps for Method Development:
-
Solvent Selection: Identify a solvent in which this compound is highly soluble at or near room temperature but sparingly soluble at low temperatures (e.g., in a dry ice/acetone bath). The impurities should ideally remain soluble at the lower temperature.
-
Dissolution: Dissolve the impure this compound in a minimal amount of the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution to induce crystallization. Slow cooling promotes the formation of purer crystals.
-
Isolation: Isolate the crystals by cold filtration, for example, using a pre-cooled Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove the solvent.
Column Chromatography (General Protocol)
For achieving very high purity, column chromatography using silica gel is a suitable method for non-polar compounds like this compound.
Objective: To purify this compound by separating it from polar and other non-polar impurities based on their differential adsorption on a solid stationary phase.
Materials:
-
Crude or partially purified this compound
-
Chromatography column
-
Silica gel (60-120 mesh)
-
Eluent (a non-polar solvent or a mixture of non-polar solvents, e.g., hexane, heptane, or a mixture with a slightly more polar solvent like ethyl acetate)
-
Collection tubes or flasks
Protocol:
-
Slurry Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow of the eluent through the column.
-
Fraction Collection: Collect small, sequential fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-FID to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purity Analysis: GC-FID Protocol (General)
Objective: To determine the purity of this compound samples.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for non-polar compounds (e.g., HP-5 or equivalent)
Typical GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: 1-2 mL/min
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject the sample into the GC-FID.
-
Record the chromatogram.
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Application Notes and Protocols for the Recycling and Reuse of 2,2,6,6-Tetramethyloxane in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recycling and reuse of 2,2,6,6-tetramethyloxane, a sustainable and versatile ether solvent. By implementing the protocols outlined below, researchers can significantly reduce solvent waste, decrease operational costs, and enhance the overall sustainability of their chemical processes.
Introduction to this compound as a Recyclable Solvent
This compound is a promising alternative to conventional hydrocarbon solvents, offering a favorable safety and sustainability profile. Its physical properties, including a boiling point of 140°C, make it amenable to recovery from reaction mixtures through standard distillation techniques.[1] The ability to efficiently recycle and reuse this solvent is a key aspect of its application in green chemistry, contributing to a circular economy within the laboratory and manufacturing settings.
Quantitative Data on Solvent Recovery and Reuse
While specific data on the recycling of this compound from various reaction mixtures is still emerging, the recovery of similar ether solvents by distillation is a well-established and efficient process. The following table summarizes expected performance benchmarks based on general solvent recycling principles and the known properties of this compound.
| Parameter | Expected Value | Notes |
| Recovery Efficiency | > 90% | Dependent on the distillation setup and the nature of the reaction mixture. |
| Purity of Recovered Solvent | > 98% | Achievable with standard distillation protocols. Purity should be verified by GC-FID.[1] |
| Impact on Subsequent Reaction Yield | Minimal to None | Assuming the purity of the recycled solvent is high and interfering impurities are removed. |
| Boiling Point | 140°C | A key parameter for designing the distillation protocol.[1] |
Experimental Protocols
General Protocol for the Recovery of this compound by Simple Distillation
This protocol outlines the general steps for recovering this compound from a completed reaction mixture. The feasibility of this method depends on the boiling points of the other components in the mixture.
Materials:
-
Post-reaction mixture containing this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Thermometer
-
Vacuum source (optional, for vacuum distillation of high-boiling residues)
Procedure:
-
Preparation of the Reaction Mixture: After the reaction is complete, quench the reaction if necessary and remove any solid materials by filtration.
-
Assembly of the Distillation Apparatus: Assemble a standard simple distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Distillation Flask: Transfer the liquid portion of the reaction mixture to the round-bottom flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Initiating Distillation: Begin heating the mixture gently. The temperature of the vapor should be monitored closely.
-
Collecting the Distillate: Collect the fraction that distills at or near the boiling point of this compound (140°C).
-
Completion and Analysis: Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask. Analyze the purity of the collected solvent using Gas Chromatography-Flame Ionization Detection (GC-FID).
Feasibility of Separation in Common Reactions
The successful recovery of this compound by distillation is contingent on a significant difference in boiling points between the solvent and other components of the reaction mixture.
-
Biginelli Reaction: Reactants such as benzaldehyde (b.p. 179°C), ethyl acetoacetate (b.p. 181°C), and urea (decomposes) have higher boiling points than this compound, making separation by distillation feasible.
-
Sonogashira Reaction: Common substrates and reagents often have higher boiling points, facilitating the removal of the solvent. However, the specific boiling points of all components should be considered.
-
Glucose to 5-Hydroxymethylfurfural (HMF): Glucose is a non-volatile solid, and HMF has a significantly higher boiling point, allowing for the straightforward distillation of this compound.
Protocol for the Reuse of Recovered this compound
Materials:
-
Recovered this compound (purity confirmed by GC-FID)
-
Reagents for the desired chemical reaction
Procedure:
-
Purity Verification: Ensure the purity of the recovered this compound is suitable for the intended reaction. A purity of >98% is generally recommended.
-
Reaction Setup: Use the recovered solvent in the same manner as fresh solvent in the experimental protocol.
-
Monitoring and Analysis: Monitor the reaction progress and compare the yield and product purity to a reaction performed with fresh solvent. This will validate the efficacy of the recycled solvent.
Visualizing the Recycling Workflow
The following diagrams illustrate the key processes involved in the recycling and reuse of this compound.
Caption: Workflow for the recycling and reuse of this compound.
Caption: Diagram of a standard simple distillation apparatus for solvent recovery.
Conclusion
The recycling and reuse of this compound present a viable and advantageous strategy for sustainable chemical synthesis. By employing simple distillation, researchers can recover this solvent with high efficiency and purity, thereby reducing waste and operational costs without compromising reaction performance. The adoption of these protocols will contribute to safer and more environmentally responsible laboratory practices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyloxane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6,6-tetramethyloxane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main laboratory-scale synthetic routes are the acid-catalyzed dehydration of 2,6-dimethyl-2,6-heptanediol and the acid-catalyzed cyclization of 2,6-dimethyl-5-hepten-2-ol.[1]
Q2: What are the common byproducts observed in the synthesis of this compound?
A2: The most frequently encountered byproducts are alkene isomers resulting from competitive dehydration reactions. These include 2,6-dimethyl-1,6-heptadiene and 2,6-dimethyl-2,5-heptadiene. The reaction intermediate, 2,6-dimethyl-5-hepten-2-ol, may also be present in the crude product, particularly in shorter reactions starting from the diol.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A3: Gas chromatography-flame ionization detection (GC-FID) is a suitable technique for monitoring the reaction progress and quantifying the relative amounts of product and byproducts. Gas chromatography-mass spectrometry (GC-MS) is recommended for the structural elucidation of the byproducts.[1]
Q4: How can the formation of alkene byproducts be minimized?
A4: The formation of alkene byproducts can be suppressed by optimizing reaction conditions. Key strategies include maintaining a reaction temperature around 100°C, as higher temperatures favor dehydration.[1] Additionally, the introduction of a controlled amount of water (e.g., 2 molar equivalents) into the reaction mixture can discourage the dehydration pathway and improve the yield of the desired product.[1]
Q5: What is the recommended method for purifying crude this compound?
A5: Simple or fractional distillation is the most common method for purifying this compound.[1] However, as the boiling points of the diene byproducts can be close to that of the product, careful fractional distillation is often necessary to achieve high purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with a high percentage of alkene byproducts (2,6-dimethyl-1,6-heptadiene and 2,6-dimethyl-2,5-heptadiene). | The reaction temperature is too high, promoting dehydration. | Reduce the reaction temperature to 100-110°C. Higher temperatures significantly increase the formation of diene byproducts.[1] |
| Absence of water in the reaction mixture. | Add 2 molar equivalents of water to the reaction mixture to suppress the dehydration side reactions.[1] | |
| Inappropriate catalyst selection. | Use a catalyst known to favor cyclization over dehydration, such as H-β zeolite. While other acid catalysts like Amberlyst-15 or sulfuric acid can be used, they may lead to lower yields of the desired product.[1] | |
| Significant amount of unreacted 2,6-dimethyl-5-hepten-2-ol in the final product (when starting from 2,6-dimethyl-2,6-heptanediol). | The reaction time is insufficient for the complete conversion of the intermediate to the final product. | Increase the reaction time. The conversion of 2,6-dimethyl-5-hepten-2-ol to this compound is time-dependent.[1] |
| Difficulty in separating byproducts from the final product by distillation. | The boiling points of the byproducts are very close to that of this compound. | Use a fractional distillation column with a higher number of theoretical plates for improved separation. Optimize the distillation rate to allow for proper equilibration. |
| The final product is contaminated with peroxides. | The presence of diene byproducts can lead to peroxide formation upon storage and exposure to air. | Ensure high purity of the this compound by efficient removal of diene byproducts during purification. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Byproduct Formation
The following table summarizes the effect of reaction conditions on the yield of this compound and the formation of major byproducts when starting from 2,6-dimethyl-2,6-heptanediol with H-β zeolite as the catalyst.
| Catalyst Loading | Temperature (°C) | Time (h) | Water Added (mol equiv.) | 2,6-dimethyl-1,6-heptadiene Yield (%) | 2,6-dimethyl-2,5-heptadiene Yield (%) | 2,6-dimethyl-5-hepten-2-ol Yield (%) | This compound Yield (%) |
| 10% | 100 | 24 | 0 | 10 | 4 | 0 | 85 |
| 10% | 100 | 24 | 2 | 2 | 4 | 3 | 90 |
| 10% | 110 | 3 | 0 | 7 | 4 | 25 | 60 |
Data compiled from Sangon, S., et al. (2024). This compound as an Alternative Hindered Ether Solvent for Organic Synthesis. ACS Sustainable Chemistry & Engineering.[1]
Experimental Protocols
Optimized Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
Materials:
-
2,6-Dimethyl-2,6-heptanediol (1.0 mol)
-
H-β zeolite catalyst (10% w/w of the diol)
-
Deionized water (2.0 mol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethyl-2,6-heptanediol, H-β zeolite catalyst, and deionized water.
-
Heat the mixture to 100°C with vigorous stirring.
-
Maintain the reaction at 100°C for 24 hours.
-
Monitor the reaction progress by GC-FID.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The crude product is then purified by fractional distillation.
Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Assemble the fractional distillation apparatus.
-
Slowly heat the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Carefully collect the fraction that distills at or near the boiling point of this compound (140°C). The boiling points of the major diene byproducts are approximately 140°C for 2,6-dimethyl-1,6-heptadiene and 150.5°C for 2,6-dimethyl-2,5-heptadiene. The intermediate, 2,6-dimethyl-5-hepten-2-ol, has a boiling point of around 203°C.
-
Monitor the purity of the collected fractions by GC-FID.
-
Combine the fractions with the desired purity.
Visualizations
Caption: Reaction pathways for the synthesis of this compound and the formation of major byproducts.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyloxane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of 2,2,6,6-tetramethyloxane.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for synthesizing this compound?
A1: The two main precursors for the synthesis of this compound are 2,6-dimethyl-2,6-heptanediol via dehydration and 2,6-dimethyl-5-hepten-2-ol through cationic cyclization.[1][2]
Q2: Which catalyst is most effective for this synthesis?
A2: H-β zeolite has been shown to be a highly effective and reusable catalyst for this reaction, providing high conversion and yield.[1] While other acid catalysts like Amberlyst-15 and CuBr₂ can be used, they have demonstrated lower yields in comparison.[1]
Q3: What is the expected yield for this synthesis?
A3: Under optimized conditions, excellent yields can be achieved. Synthesis from 2,6-dimethyl-2,6-heptanediol can reach up to 90% yield, while synthesis from 2,6-dimethyl-5-hepten-2-ol can yield around 80%.[1][2]
Q4: How can the final product be purified?
A4: this compound can be effectively purified by simple distillation.[1] The boiling point of this compound is 140°C.[1] A purity of 94% has been reported after distillation.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Cause 1.1: Suboptimal Catalyst Choice or Loading.
-
Solution: H-β zeolite is the recommended catalyst. An optimal loading of 10% has been identified for the reaction.[1] While a 5% loading can achieve high conversion, a 10% loading was selected for further optimization to maximize yield.[1]
Possible Cause 1.2: Incorrect Reaction Temperature.
-
Solution: The reaction temperature significantly impacts yield. The optimal temperature is around 100°C.[1] Temperatures increasing from 80°C to 110°C show increased conversion and yield, but temperatures as high as 150°C lead to a decrease in yield due to the formation of alkene byproducts.[1]
Possible Cause 1.3: Inappropriate Reaction Time.
-
Solution: A reaction time of 24 hours is recommended to ensure the reaction goes to completion and maximizes the yield.[1]
Problem 2: Significant Formation of Alkene Byproducts
Possible Cause 2.1: Dehydration side reactions.
-
Solution: The formation of alkene byproducts such as 2,6-dimethyl-1,6-heptadiene and 2,6-dimethyl-2,5-heptadiene is a common issue, especially at higher temperatures.[1] The addition of 2 molar equivalents of water to the reaction mixture can significantly suppress these dehydration side reactions and improve the yield of the desired product.[1]
Problem 3: Incomplete Conversion of Starting Material
Possible Cause 3.1: Insufficient reaction time or temperature.
-
Solution: Ensure the reaction is carried out at the optimized temperature of 100°C for a full 24 hours to achieve maximum conversion.[1] With 10% H-β zeolite, 99% conversion was reported within 5 hours, but a longer duration may be needed to maximize the final product yield.[1]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Synthesis from 2,6-Dimethyl-2,6-heptanediol
| Catalyst | Catalyst Loading (%) | Temperature (°C) | Time (h) | Additive (Water) | Conversion (%) | Yield (%) | Reference |
| H-β zeolite | 10 | 100 | 24 | 2 equiv. | >99 | 90 | [1] |
| H-β zeolite | 10 | 110 | 5 | None | 99 | 45 | [1] |
| H-β zeolite | 10 | 150 | 5 | None | 99 | 35 | [1] |
| CuBr₂ | 10 | 110 | 5 | None | 99 | 32 | [1] |
| Amberlyst-15 | 10 | 110 | 5 | None | 99 | 62 | [1] |
Table 2: Optimized Conditions for Synthesis from 2,6-Dimethyl-5-hepten-2-ol
| Catalyst | Catalyst Loading (%) | Temperature (°C) | Time (h) | Additive (Water) | Conversion (%) | Yield (%) | Reference |
| H-β zeolite | 10 | 100 | 24 | 2 equiv. | 97 | 80 | [1] |
| Amberlyst-15 | N/A | N/A | N/A | N/A | N/A | 62 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
-
To a 50 mL round-bottom flask, add 2,6-dimethyl-2,6-heptanediol (2 g, 12.5 mmol).
-
Add the H-β zeolite catalyst (10% by weight of the diol).
-
Add 2 molar equivalents of water.
-
Heat the mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress using GC-FID.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product.
-
Purify the product by simple distillation (boiling point: 140°C) to obtain this compound as a colorless liquid.
-
Confirm product identity and purity using GC-MS and NMR spectroscopy.[1]
Protocol 2: Synthesis of this compound from 2,6-Dimethyl-5-hepten-2-ol
-
To a 50 mL round-bottom flask, add 2,6-dimethyl-5-hepten-2-ol (2 g, 14.0 mmol).
-
Add the H-β zeolite catalyst (10% by weight of the alcohol).
-
Heat the mixture to the desired temperature and stir for the allotted time.
-
Monitor the reaction progress using GC-FID.
-
Upon completion, cool the reaction mixture.
-
Isolate and purify the product via simple distillation.
-
Confirm product identity using GC-MS and NMR spectroscopy.[1]
Protocol 3: Scale-Up Synthesis from 2,6-Dimethyl-2,6-heptanediol
-
Charge a suitable reaction vessel with 20 g of 2,6-dimethyl-2,6-heptanediol.
-
Add 10% H-β zeolite and 2 molar equivalents of water.
-
Heat the mixture to 100°C and stir for 24 hours.
-
After the reaction, purify the product by simple distillation to yield this compound with a purity of approximately 94%.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Caption: Reaction pathways and potential side reactions.
References
Limitations of 2,2,6,6-Tetramethyloxane as a solvent
Welcome to the technical support center for 2,2,6,6-tetramethyloxane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this novel, sterically hindered ether solvent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hindered ether solvent that has been investigated as a sustainable alternative to conventional hydrocarbon solvents like toluene. Its nonpolar nature makes it suitable for a range of organic reactions, including the Biginelli reaction, glucose conversion to 5-hydroxymethylfurfural, and the Sonogashira reaction.[1] Predictive models suggest that it is non-mutagenic, offering a potentially safer solvent profile.[1]
Q2: What are the main limitations of using this compound as a solvent?
A2: The primary limitations are not performance-related but rather logistical and regulatory. The two main factors currently limiting its widespread adoption are its small-scale production and lack of broad commercial availability, and the absence of comprehensive experimental toxicity data required for industrial use. From a chemical synthesis perspective, a key challenge is the potential for the formation of alkene byproducts during its preparation, which can affect yield and purity.[1]
Q3: Is this compound prone to peroxide formation like other ether solvents?
A3: Due to the steric hindrance provided by the four methyl groups on the carbons adjacent to the ether oxygen, this compound is not expected to form explosive peroxides, which is a significant safety advantage over common ether solvents like diethyl ether and tetrahydrofuran (THF).
Q4: How can I purify this compound?
A4: Simple distillation is an effective method for purifying this compound.[1] Given its boiling point of 140 °C, standard laboratory distillation apparatus can be used. It is important to ensure the starting material has a purity of at least 94% for most applications, which can be confirmed by GC-FID.[1]
Troubleshooting Guide
Problem 1: Low yield during the synthesis of this compound.
-
Possible Cause: A common issue is the formation of alkene byproducts (2,6-dimethyl-1,6-heptadiene and 2,6-dimethyl-2,5-heptadiene) through competitive dehydration reactions, especially at elevated temperatures.[1]
-
Solution:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The yield of this compound has been observed to decrease at temperatures above 110 °C.[1]
-
Addition of Water: The introduction of 2 molar equivalents of water to the reaction mixture can suppress the formation of alkene byproducts and significantly improve the yield of the desired ether.[1]
-
Catalyst Choice: The use of H-β zeolite as a catalyst has been shown to provide high conversion and yield.[1]
-
Problem 2: Difficulty in removing this compound after a reaction.
-
Possible Cause: With a boiling point of 140 °C, this compound is less volatile than many common organic solvents like diethyl ether or dichloromethane.
-
Solution:
-
Rotary Evaporation under Reduced Pressure: Use a rotary evaporator with a high-vacuum pump and a heated water bath to efficiently remove the solvent.
-
Problem 3: Incomplete reaction or slow reaction rate.
-
Possible Cause: As a nonpolar aprotic solvent, this compound may not be suitable for reactions that require polar or protic media to proceed efficiently. Its bulky nature might also hinder the solvation of certain transition states.
-
Solution:
-
Solvent Screening: If reaction performance is poor, consider screening other aprotic solvents with different polarities.
-
Temperature Increase: For reactions where byproduct formation is not a concern, increasing the reaction temperature can enhance the rate.
-
Catalyst Optimization: The choice of catalyst can have a significant impact on reaction kinetics. A more active catalyst may be required.
-
Data Presentation
Table 1: Physical and Solvatochromic Properties of this compound and Common Solvents.
| Property | This compound | Toluene | Tetrahydrofuran (THF) |
| Boiling Point (°C) | 140[1] | 111 | 66 |
| Melting Point (°C) | < -80[1] | -95 | -108 |
| Density (g/mL) | Data not available | 0.867 | 0.889 |
| Viscosity (cP at 25°C) | Data not available | 0.59 | 0.48 |
| Dielectric Constant | Data not available | 2.38 | 7.6 |
| Kamlet-Taft α (H-bond acidity) | Data not available | 0.00 | 0.00 |
| Kamlet-Taft β (H-bond basicity) | Data not available | 0.11 | 0.55 |
| Kamlet-Taft π* (Polarizability) | Data not available | 0.54 | 0.58 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol [1]
-
Materials:
-
2,6-Dimethyl-2,6-heptanediol (2 g, 12.5 mmol)
-
H-β zeolite (10% by weight of the diol)
-
Water (2 molar equivalents)
-
50 mL round-bottom flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 2,6-dimethyl-2,6-heptanediol and H-β zeolite.
-
Add 2 molar equivalents of water to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to 100 °C with stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
Monitor the progress of the reaction using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration to remove the catalyst.
-
Purify the crude product by simple distillation (boiling point of this compound is 140 °C).
-
Confirm the purity of the final product using GC-FID and its identity using GC-MS and NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Key beneficial properties of this compound as a solvent.
References
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyloxane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6,6-tetramethyloxane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound is primarily synthesized through two main routes:
-
Acid-catalyzed cyclization of 2,6-dimethyl-2,6-heptanediol: This is an intramolecular dehydration reaction where the diol is treated with an acid catalyst to form the cyclic ether.[1]
-
Acid-catalyzed cyclization of 2,6-dimethyl-5-hepten-2-ol: This method also utilizes an acid catalyst to facilitate the cyclization of the unsaturated alcohol.[1]
Q2: What is the role of the acid catalyst in the synthesis from 2,6-dimethyl-2,6-heptanediol?
A2: The acid catalyst is crucial for the reaction to proceed. It protonates one of the hydroxyl groups of the diol, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the cyclic ether.[2][3]
Q3: What are the common byproducts observed during the synthesis of this compound?
A3: The primary byproducts are various alkenes formed through competitive dehydration reactions. These can include 2,6-dimethyl-1,6-heptadiene and 2,6-dimethyl-2,5-heptadiene. Additionally, if starting from the diol, 2,6-dimethyl-5-hepten-2-ol can be an intermediate and may remain as a byproduct if the reaction does not go to completion.[1]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the synthesis of this compound can be effectively monitored using gas chromatography-flame ionization detection (GC-FID). The identity of the product and byproducts can be confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Potential Cause | Suggested Solution |
| Presence of Water in Starting Materials or Solvents | Water is a product of the cyclization reaction. Its presence at the start of the reaction can inhibit the forward reaction and may promote the reverse reaction (hydrolysis of the ether), thereby reducing the yield. Ensure that the starting diol and any solvents used are thoroughly dried before use. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the yield. For the synthesis from 2,6-dimethyl-2,6-heptanediol, increasing the temperature from 80°C to 110°C has been shown to increase the yield. However, temperatures as high as 150°C can lead to a decrease in yield due to the formation of more alkene byproducts.[1] It is important to optimize the temperature for your specific catalyst and setup. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction over time using a suitable analytical technique like GC-FID to determine the optimal reaction duration.[1] |
| Inefficient Catalyst | The choice and amount of acid catalyst are critical. Different catalysts like Amberlyst-15, H-β zeolite, or sulfuric acid have varying efficiencies.[1] Ensure the catalyst is active and used in the appropriate concentration. |
| Loss of Product During Workup | This compound is a volatile liquid. Care should be taken during the purification steps, such as distillation, to minimize product loss. |
Problem 2: High levels of alkene byproducts.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures tend to favor the elimination reactions that lead to the formation of alkene byproducts.[1] Reducing the reaction temperature may help to increase the selectivity for the desired cyclization reaction. |
| Strongly Acidic Catalyst | A highly acidic catalyst can promote the dehydration reactions that form alkenes. Using a milder acid catalyst or a solid acid catalyst might reduce the formation of these byproducts. |
Quantitative Data Summary
The yield of this compound is highly dependent on the starting material and the reaction conditions.
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethyl-2,6-heptanediol | H-β zeolite | 110 | 6 | 90 | [1] |
| 2,6-Dimethyl-5-hepten-2-ol | H-β zeolite | 110 | 6 | 80 | [1] |
| 2,6-Dimethyl-5-hepten-2-ol | Amberlyst-15 | Not specified | Not specified | 62 | [1] |
| 2,6-Dimethyl-2,6-heptanediol | Sulfuric Acid (10 mol %) | Not specified | Not specified | 55 | [1] |
Experimental Protocols
Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol [1]
-
Apparatus: A 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
2,6-Dimethyl-2,6-heptanediol (2 g, 12.5 mmol)
-
H-β zeolite catalyst (5-20% by weight)
-
-
Procedure: a. To the round-bottom flask, add the 2,6-dimethyl-2,6-heptanediol and the H-β zeolite catalyst. b. Heat the mixture to the desired temperature (e.g., 110 °C) with continuous stirring. c. Allow the reaction to proceed for the specified time (e.g., 6 hours). d. Monitor the reaction progress using GC-FID. e. Upon completion, cool the reaction mixture to room temperature. f. Separate the catalyst by filtration. g. Purify the resulting colorless liquid by simple distillation to obtain this compound. h. Confirm the product identity using GC-MS and NMR spectroscopy.
Synthesis of this compound from 2,6-Dimethyl-5-hepten-2-ol [1]
-
Apparatus: A 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
2,6-Dimethyl-5-hepten-2-ol (2 g, 14.0 mmol)
-
H-β zeolite catalyst (optimized amount)
-
-
Procedure: a. Add the 2,6-dimethyl-5-hepten-2-ol and the H-β zeolite catalyst to the round-bottom flask. b. Heat the mixture to the optimized temperature (e.g., 110 °C) while stirring. c. Maintain the reaction for the determined optimal time (e.g., 6 hours). d. Track the reaction's progress via GC-FID. e. After the reaction is complete, allow the mixture to cool. f. Remove the catalyst by filtration. g. Purify the product by simple distillation. h. Verify the structure of the final product using GC-MS and NMR spectroscopy.
Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyloxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2,6,6-Tetramethyloxane.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are the dehydration of 2,6-dimethyl-2,6-heptanediol and the cationic cyclization of 2,6-dimethyl-5-hepten-2-ol. Both methods typically employ an acid catalyst.[1]
Q2: Which catalyst is recommended for the synthesis starting from 2,6-dimethyl-2,6-heptanediol?
A2: For the synthesis from 2,6-dimethyl-2,6-heptanediol, H-β zeolite has shown excellent performance, achieving high conversion and yield.[1] While other acid catalysts like sulfuric acid and CuBr₂ can be used, they have been found to result in lower yields of the desired product.[1]
Q3: What is the preferred catalyst for the synthesis starting from 2,6-dimethyl-5-hepten-2-ol?
A3: H-β zeolite is also a highly effective catalyst for the cyclization of 2,6-dimethyl-5-hepten-2-ol, providing a significant improvement in yield compared to other catalysts like Amberlyst-15.[1]
Q4: What are the common side reactions or byproducts in the synthesis of this compound?
A4: A common side reaction, particularly when starting from 2,6-dimethyl-2,6-heptanediol, is the competitive dehydration of the diol to form alkene byproducts.[1] When starting from 2,6-dimethyl-5-hepten-2-ol, the formation of isomeric alkenes can also occur.[1]
Q5: How can I minimize the formation of alkene byproducts?
A5: The formation of alkene byproducts can be significantly suppressed by the addition of a small amount of water to the reaction mixture. This shifts the equilibrium away from the dehydration reaction and favors the desired cyclization to form this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal catalyst selection.- Inefficient conversion of starting material.- Formation of side products (e.g., alkenes).[1] | - For 2,6-dimethyl-2,6-heptanediol, use H-β zeolite as the catalyst.[1]- For 2,6-dimethyl-5-hepten-2-ol, H-β zeolite is also recommended for higher yields.[1]- Optimize reaction conditions (temperature, time, catalyst loading) as detailed in the experimental protocols.- Add 2 molar equivalents of water to the reaction mixture to suppress alkene formation.[1] |
| High Conversion but Low Product Selectivity | - The catalyst may be promoting side reactions over the desired cyclization. | - Switch to a more selective catalyst like H-β zeolite.- The addition of water can improve selectivity towards the desired ether.[1] |
| Slow or Incomplete Reaction | - Insufficient catalyst activity.- Inappropriate reaction temperature or time. | - Ensure the catalyst is active and not poisoned.- Increase the reaction temperature or prolong the reaction time as per the optimized protocols.- Check the catalyst loading; a 10% loading of H-β zeolite has been shown to be effective.[1] |
| Difficulty in Product Purification | - Presence of multiple byproducts with similar boiling points. | - Optimize the reaction to minimize byproduct formation.- Employ simple distillation for purification, as this compound has a distinct boiling point (140 °C).[1] |
Data Presentation
Table 1: Catalyst Performance in the Synthesis of this compound from 2,6-dimethyl-2,6-heptanediol [1]
| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 5% H-β zeolite | 5 | 100 | 5 | 99 | 44 |
| 10% H-β zeolite | 10 | 100 | 5 | 99 | 65 |
| 20% H-β zeolite | 20 | 100 | 5 | 99 | 63 |
| 10% H-β zeolite | 10 | 100 | 24 | 99 | 75 |
| 10% H-β zeolite + 2 eq. H₂O | 10 | 100 | 24 | 99 | 90 |
| 10% H₂SO₄ | 10 | 100 | 24 | 99 | 55 |
| 10% CuBr₂ | 10 | 100 | 24 | 99 | 32 |
Table 2: Catalyst Performance in the Synthesis of this compound from 2,6-dimethyl-5-hepten-2-ol [1]
| Catalyst | Catalyst Loading (wt %) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Amberlyst-15 | - | - | - | - | 62 |
| 10% H-β zeolite | 10 | 100 | 24 | 97 | 80 |
Experimental Protocols
Synthesis of this compound from 2,6-dimethyl-2,6-heptanediol [1]
-
To a 50 mL round-bottom flask, add 2 g (12.5 mmol) of 2,6-dimethyl-2,6-heptanediol and the selected catalyst (e.g., 10 mol% H-β zeolite).
-
For optimized conditions, add 2 molar equivalents of water.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction progress using GC-FID.
-
Upon completion, confirm the product identity using GC-MS and NMR spectroscopy.
-
Purify the product by simple distillation.
Synthesis of this compound from 2,6-dimethyl-5-hepten-2-ol [1]
-
In a 50 mL round-bottom flask, combine 2 g (14.0 mmol) of 2,6-dimethyl-5-hepten-2-ol and the chosen catalyst (e.g., 10 wt% H-β zeolite).
-
Heat the mixture to the specified temperature (e.g., 100 °C) and stir for the allotted time (e.g., 24 hours).
-
Track the reaction's progress via GC-FID.
-
Confirm the formation of the desired product using GC-MS and NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 2,6-dimethyl-2,6-heptanediol.
Caption: Experimental workflow for the synthesis of this compound from 2,6-dimethyl-5-hepten-2-ol.
Caption: Logical relationship for catalyst selection based on starting material and expected yield.
References
Competitive dehydration reactions in 2,2,6,6-Tetramethyloxane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6,6-tetramethyloxane. The information provided herein is focused on addressing challenges related to competitive dehydration reactions and optimizing synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
A1: The two primary precursors for the synthesis of this compound are 2,6-dimethyl-2,6-heptanediol and 2,6-dimethyl-5-hepten-2-ol.[1][2] Both routes involve an acid-catalyzed intramolecular cyclization (etherification).
Q2: What is the main side reaction that lowers the yield of this compound?
A2: The primary competitive side reaction is the dehydration of the alcohol precursors to form alkene byproducts.[1] In the case of synthesis from 2,6-dimethyl-2,6-heptanediol, one of the hydroxyl groups can be eliminated to form 2,6-dimethyl-5-hepten-2-ol as an intermediate, which can then either cyclize to the desired product or undergo further dehydration.
Q3: Which catalyst is most effective for this synthesis?
A3: While several acid catalysts can be used, including Amberlyst-15 and sulfuric acid, H-β zeolite has been shown to be highly effective, leading to excellent yields of this compound.[1] For instance, using 10% H-β zeolite at 100°C for 24 hours with the addition of 2 equivalents of water resulted in a 90% yield from 2,6-dimethyl-2,6-heptanediol.[1]
Q4: How can the formation of alkene byproducts be minimized?
A4: The addition of a controlled amount of water to the reaction mixture can significantly suppress the competitive dehydration reaction. The introduction of just 2 molar equivalents of water has been demonstrated to decrease the formation of byproducts and lead to higher product yields.[1]
Q5: What is the recommended method for purifying the final product?
A5: this compound can be effectively purified by simple distillation. The boiling point of this compound is 140°C.[1] A purity of 94% (as determined by GC-FID) has been achieved using this method.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Predominance of competitive dehydration leading to alkene byproducts.- Suboptimal catalyst choice or loading.- Inappropriate reaction temperature or time. | - Add 2 molar equivalents of water to the reaction mixture to suppress dehydration.[1]- Use H-β zeolite as the catalyst at a loading of 10 wt%.[1]- Optimize the reaction temperature to 100°C and the reaction time to 24 hours for the H-β zeolite catalyzed reaction.[1] |
| Presence of significant impurities after purification | - Incomplete separation of byproducts during distillation due to close boiling points.- Thermal decomposition during distillation. | - Ensure accurate temperature control during distillation. The boiling point of this compound is 140°C.[1]- Consider fractional distillation for a more precise separation if significant impurities with close boiling points are present.- Analyze the impurity profile using GC-MS to identify the byproducts and adjust the purification strategy accordingly. |
| Reaction does not proceed to completion | - Inactive or insufficient catalyst.- Low reaction temperature. | - Ensure the catalyst is active and used in the correct proportion (e.g., 10 wt% for H-β zeolite).- Increase the reaction temperature to the optimal 100°C for the H-β zeolite catalyzed synthesis.[1]- Monitor the reaction progress using GC-FID to determine the optimal reaction time.[1] |
| Formation of multiple unidentified byproducts | - Use of a non-selective catalyst.- Reaction temperature is too high, leading to decomposition. | - Switch to a more selective catalyst such as H-β zeolite.- Carefully control the reaction temperature and avoid overheating.- Characterize the byproducts using GC-MS to understand the side reactions occurring. |
Data Presentation
Table 1: Catalyst Screening for the Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| H-β zeolite | 10 | 100 | 24 | 99 | 90 |
| Amberlyst-15 | - | - | - | - | 62 (from 2,6-dimethyl-5-hepten-2-ol)[1] |
| H₂SO₄ | 10 mol% | - | - | - | 55[1] |
| CuBr₂ | - | - | - | 99 | 32[1] |
Note: The yield for Amberlyst-15 is for the cyclization of 2,6-dimethyl-5-hepten-2-ol.
Table 2: Optimization of H-β Zeolite Catalyzed Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
| Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Addition of Water (mol equiv.) | Conversion (%) | Yield (%) |
| 5 | 100 | 5 | 0 | 99 | - |
| 10 | 100 | 5 | 0 | 99 | - |
| 20 | 100 | 5 | 0 | 99 | - |
| 10 | 100 | 24 | 0 | - | - |
| 10 | 100 | 24 | 2 | 99 | 90[1] |
Experimental Protocols
Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
-
To a 50 mL round-bottom flask, add 2.0 g (12.5 mmol) of 2,6-dimethyl-2,6-heptanediol.
-
Add the chosen acid catalyst (e.g., 0.2 g of H-β zeolite, 10 wt%).
-
For optimized conditions, add 2 molar equivalents of water.
-
The mixture is heated to the desired temperature (e.g., 100°C) and stirred for the allotted time (e.g., 24 hours).
-
The progress of the reaction is monitored by GC-FID.
-
Upon completion, the product is purified by simple distillation (boiling point of this compound is 140°C).
-
The identity and purity of the product are confirmed by GC-MS and NMR spectroscopy.[1]
Synthesis of this compound from 2,6-Dimethyl-5-hepten-2-ol
-
To a 50 mL round-bottom flask, add 2.0 g (14.0 mmol) of 2,6-dimethyl-5-hepten-2-ol.
-
Add the chosen acid catalyst (e.g., H-β zeolite).
-
The mixture is heated to the desired temperature and stirred for the allotted time.
-
The progress of the reaction is monitored using GC-FID.
-
Upon completion, the product is purified by simple distillation.
-
The desired product is confirmed by GC-MS and NMR spectroscopy.[1]
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) Catalysis
A Note on Nomenclature: The compound "2,2,6,6-Tetramethyloxane" is likely a lapsus for the well-known and widely used stable radical, 2,2,6,6-tetramethylpiperidine-1-oxyl , universally referred to as TEMPO . This guide is tailored to researchers, scientists, and drug development professionals utilizing TEMPO and its derivatives for chemical oxidations, focusing on improving reaction kinetics and troubleshooting common experimental issues.
TEMPO-mediated oxidations are fundamental transformations in organic synthesis, prized for their efficiency and selectivity in converting alcohols to aldehydes, ketones, and carboxylic acids under mild conditions.[1] The true oxidant is the N-oxoammonium ion, which is generated in situ from the TEMPO radical by a stoichiometric co-oxidant.[2][3] This catalytic cycle, while powerful, is sensitive to a variety of parameters that can impact its rate and efficiency.
Troubleshooting Guide
This section addresses specific issues that may arise during TEMPO-mediated oxidation reactions.
1. Why is my reaction slow, incomplete, or stalled?
A sluggish reaction is one of the most common issues. Several factors can be the cause:
-
Incorrect pH: The reaction rate is highly dependent on pH. For Anelli-type oxidations using bleach (NaOCl), the system is typically buffered to a pH of ~9.5 with sodium bicarbonate.[4][5] Deviations can slow the reaction. In some systems, a pH of 11-13 helps stabilize the hypochlorite reagent.[6]
-
Degraded Co-oxidant: Sodium hypochlorite (bleach) solutions are notoriously unstable and their concentration can decrease over time. Using a freshly opened or recently titrated bottle of bleach is crucial for reproducibility and optimal reaction rates.[5]
-
Insufficient Phase Transfer: In biphasic systems (e.g., Dichloromethane/Water), vigorous stirring is essential to ensure efficient mixing and reaction between the organic-soluble substrate and the aqueous oxidant.[6] If the reaction is still slow, the addition of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly accelerate the rate, particularly for the oxidation of aldehydes to carboxylic acids.[6]
-
Low Temperature: While reactions are often run at 0°C to control selectivity and prevent side reactions, this also slows the kinetics.[6] If the reaction is clean but slow, a modest increase in temperature may be beneficial. However, be aware that the active oxoammonium salts can decompose rapidly at temperatures above 25°C, which can decrease the overall reaction speed.[4][6]
-
Substrate Solubility: The standard biphasic Anelli system may fail for substrates that are highly water-soluble (hydrophilic) or very nonpolar (lipophilic).[6] For hydrophilic substrates like sugars, using water as the sole solvent is common, while for very lipophilic substrates, a monophasic system like Acetonitrile/Water might be necessary.[6]
2. Why is my product yield low?
Low yields can stem from an incomplete reaction (see above) or from the formation of undesired side products.
-
Over-oxidation: Primary alcohols can be oxidized first to an aldehyde and then further to a carboxylic acid. If the aldehyde is the desired product, over-oxidation is a common problem. To prevent this, one can shorten the reaction time, ensure slow and controlled addition of the co-oxidant, and avoid the use of a phase-transfer catalyst, which tends to accelerate the second oxidation step.[4][6]
-
Chlorination Side Reactions: When using NaOCl as the co-oxidant, electrophilic chlorination of sensitive substrates (like activated aromatic rings or alkenes) can occur due to the presence of hypochlorous acid (HOCl).[6] This side reaction can be minimized by lowering the reaction temperature to between -5°C and 0°C or by using a stoichiometric amount of TEMPO, which can act as a chlorine scavenger.[6]
-
Aldehyde Instability: Some aldehydes, particularly those with nearby functional groups, can be unstable under the reaction conditions. For instance, glyceraldehyde carbonate is prone to forming a gem-diol (hydrate) in aqueous media, which can be over-oxidized, or undergo beta-elimination in alkaline conditions.[7] In such cases, non-aqueous workups or alternative co-oxidants may be necessary.[7]
3. How can I improve the selectivity of my reaction?
TEMPO systems are renowned for their chemoselectivity.
-
Primary vs. Secondary Alcohols: TEMPO-mediated oxidation is significantly faster for primary alcohols than for secondary alcohols, allowing for selective oxidation in diols.[2][8] Operating under basic conditions can further enhance this selectivity.[6]
-
Allylic Alcohols: Allylic alcohols are particularly reactive and can often be oxidized selectively in the presence of other oxidizable groups, including sulfides and selenides.[2]
-
Avoiding Over-oxidation to Carboxylic Acid: To isolate the aldehyde, it is crucial to stop the reaction before the second oxidation step proceeds significantly. This is typically achieved by limiting the reaction time and omitting a phase-transfer catalyst.[6] Conversely, to obtain the carboxylic acid, a phase-transfer catalyst is often added to accelerate the conversion of the intermediate aldehyde.[6]
Frequently Asked Questions (FAQs)
Q1: What is the active oxidizing species in a TEMPO-catalyzed reaction? The active oxidant is the N-oxoammonium ion, which is formed when the TEMPO radical is oxidized by a co-oxidant. This species then oxidizes the alcohol, producing the carbonyl compound and the hydroxylamine form of TEMPO, which is then re-oxidized back into the catalytic cycle.[2][3]
Q2: What are the most common co-oxidants used with TEMPO? A variety of co-oxidants can be used to regenerate the active N-oxoammonium salt. The most common and cost-effective is sodium hypochlorite (NaOCl), often in the form of household bleach.[6] Other systems include iodobenzene diacetate (PhI(OAc)₂), trichloroisocyanuric acid (TCCA), and aerobic oxidation using copper co-catalysts with air or oxygen as the terminal oxidant.[2][8][9][10]
Q3: What is the role of sodium bromide (NaBr) in bleach-based systems? In the classic Anelli protocol, a catalytic amount of NaBr is added. Hypochlorite oxidizes bromide to hypobromite, which is a key player in the regeneration of the active N-oxoammonium species from the hydroxylamine intermediate.
Q4: How does temperature affect the reaction kinetics? Generally, increasing the temperature increases the reaction rate.[11][12] However, for TEMPO-mediated oxidations, there is a trade-off. The active N-oxoammonium salts are thermally unstable and can decompose quickly at temperatures above 25°C, especially in the presence of water.[4][6] This decomposition can halt the catalytic cycle. Therefore, reactions are often performed at 0°C to maintain catalyst stability and improve selectivity, despite the slower rate.[6]
Q5: Can I use a different TEMPO derivative? Yes. While TEMPO itself is common, derivatives such as 4-methoxy-TEMPO or 4-acetamido-TEMPO are also highly effective.[6] For sterically hindered alcohols, less hindered nitroxyl radicals like 2-Azaadamantane N-Oxyl (AZADO) may exhibit enhanced reactivity.[2][10]
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data from studies on TEMPO-mediated oxidations, illustrating the impact of key parameters on reaction outcomes.
Table 1: Effect of Reaction Parameters on the Oxidation of 3-Phenylpropanol in a Flow Reactor [4][5]
| Entry | Residence Time (min) | Flow Rate (mL/min) | Reactor Vol. (mL) | Temperature (°C) | [NaOCl] (M) | Yield (%) |
| 1 | 5.0 | 1.00 | 10 | 17 | 0.34 | 84 |
| 2 | 7.5 | 0.67 | 10 | 17 | 0.34 | 86 |
| 3 | 10.0 | 0.50 | 10 | 17 | 0.34 | 82 |
| 4 | 20.0 | 0.25 | 10 | 17 | 0.34 | 60 |
| 5 | 7.5 | 1.34 | 20 | 23 | 2.21 | 93 |
| 6 | 7.5 | 1.34 | 20 | 23 | 0.26 | 60 |
Data demonstrates an optimal residence time and the significant impact of co-oxidant concentration and temperature on yield.[4][5]
Table 2: Influence of Catalyst and Co-Catalyst Concentration on Reaction Rate Constants [13]
| Condition | [TEMPO] (mmol/g pulp) | [NaBr] (mmol/g pulp) | Temperature (°C) | Initial Rate Constant (k_initial) | End Phase Rate Constant (k_end) |
| Reference | 0.1 | 1.0 | 30 | 1.2 x 10⁻⁴ s⁻¹ | 0.29 x 10⁻⁴ s⁻¹ |
| Low TEMPO | 0.05 | 1.0 | 30 | 0.73 x 10⁻⁴ s⁻¹ | 0.19 x 10⁻⁴ s⁻¹ |
| Low NaBr | 0.1 | 0.5 | 30 | 0.78 x 10⁻⁴ s⁻¹ | 0.21 x 10⁻⁴ s⁻¹ |
| High Temp | 0.1 | 1.0 | 50 | 7.0 x 10⁻⁴ s⁻¹ | 1.8 x 10⁻⁴ s⁻¹ |
This data shows that the concentrations of both TEMPO and NaBr have a strong influence on the reaction rate, as does temperature.[13]
Experimental Protocols & Visualizations
General Protocol: Anelli-Type Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a representative example for the selective oxidation of a primary alcohol.
Materials:
-
Primary alcohol substrate
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration should be known/titrated)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar and cooled to 0°C in an ice-water bath, dissolve the alcohol substrate (1 equivalent) in DCM (to make a 0.25 M - 1 M solution).
-
Catalyst Addition: Add TEMPO (typically 1-10 mol %).
-
Aqueous Phase Preparation: In a separate beaker, prepare the aqueous oxidant solution by combining the NaOCl solution (1.0-1.2 equivalents) and NaBr (typically 10-25 mol %). Add saturated NaHCO₃ solution until the pH of the aqueous phase is approximately 9.5.
-
Reaction Initiation: Add the prepared aqueous phase to the stirred organic solution at 0°C. The biphasic mixture should be stirred vigorously to ensure good mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method. The reaction is often complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography if necessary.
Diagrams
Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.
Caption: Workflow for troubleshooting slow TEMPO oxidation reactions.
Caption: Key parameter relationships in TEMPO-mediated oxidations.
References
- 1. researchgate.net [researchgate.net]
- 2. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. reddit.com [reddit.com]
- 8. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. TEMPO [organic-chemistry.org]
- 11. monash.edu [monash.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. High temperature TEMPO oxidation in a heterogeneous reaction system: An investigation of reaction kinetics, pulp properties, and disintegration behavior :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Purifying 2,2,6,6-Tetramethyl-Containing Compounds
Disclaimer: The compound "2,2,6,6-Tetramethyloxane" is not a standard chemical name and may be a typographical error. This guide focuses on the purification of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) , a common and structurally related compound with well-documented purification challenges relevant to researchers in drug development. The principles discussed may also apply to other tetramethyl-substituted compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of TEMPO and related compounds.
Q1: My TEMPO reagent is a dark red or brownish liquid instead of the expected orange-red solid. What causes this discoloration?
A1: The discoloration is often due to the presence of impurities. Fresh, pure TEMPO is a crystalline orange-red solid. A darker, liquid appearance suggests the presence of volatile impurities or degradation products. One common impurity is N-Hydroxy-TEMPO (TEMPO-H), which can form during synthesis or storage.
Q2: I'm observing a lower than expected catalytic activity from my TEMPO. Could this be related to purity?
A2: Absolutely. The catalytic activity of TEMPO in oxidation reactions is highly dependent on its purity. Impurities such as N-Hydroxy-TEMPO or residual starting materials from its synthesis can interfere with the catalytic cycle, leading to reduced efficiency or complete inhibition of the reaction.
Q3: What are the most common impurities I should be looking for when purifying TEMPO?
A3: The primary impurities to be aware of are:
-
2,2,6,6-Tetramethylpiperidine: The precursor amine from which TEMPO is synthesized.
-
N-Hydroxy-TEMPO (TEMPO-H): A common by-product and degradation product.
-
Volatile organic solvents: Residual solvents from the synthesis or previous reactions.
Q4: I tried to purify TEMPO by distillation, but the recovery was very low. What went wrong?
A4: TEMPO can be purified by vacuum distillation, but it is prone to sublimation. If the vacuum is too high or the temperature gradient in the distillation apparatus is not well-controlled, a significant amount of the material can be lost as it sublimes and deposits in cooler parts of the apparatus before reaching the collection flask.
Q5: Can I use column chromatography to purify TEMPO?
A5: Yes, column chromatography is a viable method for purifying TEMPO. A neutral stationary phase like silica gel is typically used. However, it's important to choose an eluent system that provides good separation from the main impurities. Given TEMPO's vibrant color, the separation can often be monitored visually.
Q6: Is recrystallization a good method for purifying TEMPO?
A6: Recrystallization can be effective, particularly for removing less soluble impurities. However, finding a suitable solvent system where the solubility of TEMPO and its impurities differs significantly can be challenging. It may require some experimentation with different solvents or solvent mixtures.
Troubleshooting Guide: Purification of TEMPO
This guide provides a logical workflow for diagnosing and resolving common purification issues.
Caption: Troubleshooting workflow for TEMPO purification.
Quantitative Data Summary
The following tables provide key physical properties and comparative data for common purification methods for TEMPO.
Table 1: Physical Properties of TEMPO
| Property | Value |
| Appearance | Orange-red crystalline solid |
| Molar Mass | 156.25 g/mol |
| Melting Point | 36-38 °C (97-100 °F) |
| Boiling Point | Sublimes under vacuum |
| Solubility | Soluble in most organic solvents |
Table 2: Comparison of Purification Methods for TEMPO
| Method | Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Vacuum Sublimation | >99% | 60-80% | Excellent for removing non-volatile impurities. | Product loss can be high if not controlled.[1] |
| Column Chromatography | >98% | 70-90% | Good for separating a range of impurities. | Can be time-consuming and requires solvent. |
| Recrystallization | >97% | 50-85% | Can be highly effective with the right solvent. | Finding an optimal solvent can be difficult. |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed.
Protocol 1: Purification of TEMPO by Vacuum Sublimation
Objective: To remove non-volatile impurities from a crude TEMPO sample.
Materials:
-
Crude TEMPO
-
Sublimation apparatus
-
Vacuum pump
-
Cold finger or condenser
-
Heating mantle or oil bath
-
Ice or a circulating chiller
Procedure:
-
Place the crude TEMPO sample into the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring the cold finger is clean and dry.
-
Connect the apparatus to a vacuum pump and slowly evacuate the system. A pressure of <1 mmHg is typically sufficient.
-
Begin circulating the coolant (e.g., ice-water slurry or chiller fluid at ~0°C) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be just high enough to induce sublimation without melting the bulk material (typically 30-40°C).
-
Pure TEMPO will sublime and deposit as crystals on the cold finger.[1]
-
Continue the process until a sufficient amount of purified material has collected or no more sublimation is observed.
-
Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Carefully disassemble the apparatus and scrape the purified, orange-red crystals of TEMPO from the cold finger.
Protocol 2: Purification of TEMPO by Column Chromatography
Objective: To separate TEMPO from both more polar and less polar impurities.
Materials:
-
Crude TEMPO
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate)
-
Collection flasks or test tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Dissolve the crude TEMPO in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system. A gradient from a less polar to a more polar mixture (e.g., starting with 100% hexane and gradually adding ethyl acetate) is often effective.
-
TEMPO will move down the column as a distinct orange-red band.
-
Collect the fractions containing the colored band.
-
Monitor the purity of the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified TEMPO.
Logical Diagrams
The following diagrams illustrate the decision-making process for selecting a purification method.
Caption: Selecting a purification method based on impurity type.
References
Temperature and reaction time optimization for 2,2,6,6-Tetramethyloxane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6,6-tetramethyloxane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the dehydration of 2,6-dimethyl-2,6-heptanediol.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal Reaction Temperature: Temperatures above 110°C can favor the formation of alkene byproducts.[1] | Maintain the reaction temperature at the optimized 100°C. |
| Incomplete Reaction: The reaction may not have reached completion. | Extend the reaction time to the recommended 24 hours to ensure maximum conversion.[1] | |
| Formation of Alkene Byproducts: Competitive dehydration of the diol or intermediate alcohol leads to undesired alkenes.[1] | Add 2 molar equivalents of water to the reaction mixture to suppress the formation of alkene byproducts.[1] | |
| Inefficient Catalyst: The chosen catalyst may have low activity or selectivity for the desired cyclization. | Use 10% H-β zeolite as the catalyst for optimal performance. Other catalysts like Amberlyst-15, Nafion, and CuBr2 have been shown to result in lower yields.[1] | |
| Presence of Impurities in the Final Product | Alkene Byproducts: 2,6-dimethyl-1,6-heptadiene, 2,6-dimethyl-2,5-heptadiene, and 2,6-tetramethyl-5-hepten-2-ol are common byproducts.[1] | Purify the crude product by simple distillation. This compound has a boiling point of 140°C.[1] |
| Unreacted Starting Material: Incomplete conversion of 2,6-dimethyl-2,6-heptanediol. | Ensure the reaction is run for the full 24-hour duration at 100°C. | |
| Slow or Stalled Reaction | Insufficient Catalyst Loading: A lower than optimal amount of catalyst will slow down the reaction rate. | Use a catalyst loading of 10% H-β zeolite.[1] |
| Low Reaction Temperature: Temperatures below 80°C result in significantly lower conversion rates. | Ensure the reaction temperature is maintained at 100°C. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound from 2,6-dimethyl-2,6-heptanediol?
A1: The optimal reaction temperature is 100°C. While conversion rates increase from 80°C to 110°C, temperatures of 150°C and higher lead to a decrease in yield due to the formation of alkene byproducts.[1]
Q2: How can I minimize the formation of byproducts in my reaction?
A2: The primary byproducts are alkenes resulting from competitive dehydration. The addition of 2 molar equivalents of water to the reaction mixture has been shown to significantly decrease the formation of these byproducts and increase the yield of this compound.[1]
Q3: What is the recommended reaction time?
A3: A reaction time of 24 hours at 100°C with 10% H-β zeolite catalyst is recommended to achieve a high yield (around 90%).[1] It has been observed that the amount of the intermediate byproduct, 2,6-dimethyl-5-hepten-2-ol, decreases with a longer reaction time, while the product yield increases.[1]
Q4: Which catalyst provides the best results?
A4: H-β zeolite (10% loading) has demonstrated the highest efficacy, providing a 90% yield.[1] Other acid catalysts have been investigated with less success:
-
Sulfuric acid (10 mol %): 55% yield.
-
Amberlyst-15: 62% yield from 2,6-dimethyl-5-hepten-2-ol.[1]
-
Nafion: 11% yield.[1]
-
CuBr₂: 32% yield despite high conversion.[1]
Q5: How can I purify the synthesized this compound?
A5: The product can be purified by simple distillation. The boiling point of this compound is 140°C.[1] This method has been shown to yield a purity of 94%.[1]
Q6: Can I synthesize this compound from a different starting material?
A6: Yes, this compound can also be synthesized from 2,6-dimethyl-5-hepten-2-ol. Using the same optimized conditions (10% H-β zeolite, 100°C, 24 hours, with 2 equivalents of water), an 80% yield can be achieved.[1]
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 80 | 24 | Lower | Conversion and yield increase with temperature up to 110°C. |
| 100 | 24 | 90 | Optimal Temperature. |
| 110 | 24 | Increased Conversion | Yield begins to decrease at higher temperatures. |
| 150 | 24 | Decreased | Significant formation of alkene byproducts.[1] |
Table 2: Comparison of Different Acid Catalysts
| Catalyst | Starting Material | Yield (%) |
| H-β zeolite (10%) | 2,6-dimethyl-2,6-heptanediol | 90 [1] |
| H-β zeolite (10%) | 2,6-dimethyl-5-hepten-2-ol | 80[1] |
| Amberlyst-15 | 2,6-dimethyl-5-hepten-2-ol | 62[1] |
| Sulfuric acid (10 mol %) | Not Specified | 55 |
| CuBr₂ | 2,6-dimethyl-2,6-heptanediol | 32[1] |
| Nafion | 2,6-dimethyl-2,6-heptanediol | 11[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
-
Reaction Setup: To a 50 mL round-bottom flask, add 2,6-dimethyl-2,6-heptanediol (2 g, 12.5 mmol) and H-β zeolite (10% by weight of the diol).
-
Addition of Water: Add 2 molar equivalents of water to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100°C and stir for 24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Product Confirmation: The presence of this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: After the reaction is complete, purify the crude product by simple distillation to obtain this compound (boiling point: 140°C).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 2,2,6,6-Tetramethyloxane vs. Tetrahydrofuran (THF)
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process safety, and overall sustainability. Tetrahydrofuran (THF) has long been a workhorse solvent in organic synthesis, prized for its excellent solvating properties. However, its significant safety drawbacks, particularly the formation of explosive peroxides, have prompted the search for safer, more sustainable alternatives. This guide provides an objective, data-driven comparison between the emerging greener solvent, 2,2,6,6-tetramethyloxane, and the conventional choice, THF.
This comparison delves into their physical properties, performance in key chemical transformations with supporting experimental data, and a critical evaluation of their safety profiles to assist you in making informed decisions for your synthetic applications.
Physical and Chemical Properties: A Head-to-Head Comparison
A solvent's physical properties dictate its suitability for specific reaction conditions, work-up procedures, and scalability. Below is a summary of the key physical and chemical properties of this compound and THF.
| Property | This compound | Tetrahydrofuran (THF) | References |
| Molecular Formula | C₉H₁₈O | C₄H₈O | [1][2] |
| Molecular Weight | 142.24 g/mol | 72.11 g/mol | [1][2] |
| Boiling Point | 140 °C | 66 °C | [2][3] |
| Melting Point | Not available | -108.4 °C | [2] |
| Density | Not available | 0.889 g/cm³ (at 20 °C) | [4] |
| Appearance | Colorless liquid | Colorless liquid | [2][4] |
| Odor | --- | Ether-like | [4] |
| Solubility in Water | Not available | Miscible | [2] |
| Flash Point | Not available | -17 °C (closed cup) | [4] |
| Peroxide Formation | Significantly reduced | High tendency to form explosive peroxides | [3] |
Performance in Key Synthetic Transformations
The efficacy of a solvent is ultimately determined by its performance in chemical reactions. This section compares the performance of this compound and THF in several widely used synthetic methodologies, supported by experimental data.
The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.
Experimental Data:
| Solvent | Catalyst | Time | Yield (%) | Reference |
| This compound | Yb(OTf)₃ | 24 h | 85 | [5] |
| Tetrahydrofuran (THF) | B(C₆F₅)₃ | 6 h | 76 | [4] |
| Ethanol (for comparison) | B(C₆F₅)₃ | 4 h | 76 | [4] |
| Solvent-free (for comparison) | KH₂PO₄/PEG400 | 1.5 - 6.5 h | 71-93 | [5] |
Experimental Protocol: Biginelli Reaction in this compound
A mixture of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%) in this compound (5 mL) is stirred at reflux for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3,4-dihydropyrimidin-2(1H)-one.[5]
Experimental Protocol: Biginelli Reaction in Tetrahydrofuran (THF)
To a solution of benzaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in THF (10 mL), urea (1.5 mmol) and tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1 mol%) are added. The reaction mixture is then refluxed for 6 hours. After cooling to room temperature, the solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield the product.[4]
The Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Data:
| Solvent | Catalyst System | Base | Time | Yield (%) | Reference |
| This compound | PdCl₂(PPh₃)₂/CuI | Et₃N | 18 h | 92 | [5] |
| Tetrahydrofuran (THF) | PdCl₂(PPh₃)₂/CuI | Et₃N | 14 h | Not specified, messy TLC reported | [6] |
| THF-DMA (9:1) | 5% Pd on alumina/0.1% Cu₂O on alumina | --- | Continuous flow | 60 (for 4-iodotoluene and phenylacetylene) | [7] |
Experimental Protocol: Sonogashira Coupling in this compound
To a solution of iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol) in this compound (5 mL) are added PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%). Triethylamine (2.0 mmol) is then added, and the mixture is stirred at 60 °C for 18 hours under an inert atmosphere. After completion, the reaction mixture is cooled, filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography.[5]
Experimental Protocol: Sonogashira Coupling in Tetrahydrofuran (THF)
In a typical procedure, an aryl halide (1 eq), a terminal alkyne (1.2-1.5 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%) are combined in THF. A base, typically an amine such as triethylamine or diisopropylamine (2-3 eq), is added, and the reaction is stirred at room temperature or heated. For the reaction of an aryl halide (1 eq) with phenylacetylene (3 eq) in THF (0.2 M) using PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and Et₃N (3 eq), the mixture was stirred at room temperature for 2 hours and then at 50 °C for 12 hours.[6]
Conversion of Glucose to 5-Hydroxymethylfurfural (HMF)
The conversion of biomass-derived carbohydrates like glucose into valuable platform chemicals such as 5-hydroxymethylfurfural (HMF) is a key area of green chemistry research.
Experimental Data:
| Solvent System | Catalyst | Temperature | Time | HMF Yield (%) | Reference |
| This compound/H₂O (biphasic) | Amberlyst-15 | 150 °C | 24 h | 45 | [5] |
| THF/H₂O (biphasic) | AlCl₃/HCl | 150 °C | 4 h | 50.6 | [2] |
| THF/H₂O (biphasic) | MIL-101Cr MOF-derivatives | Not specified | Not specified | Not specified, but THF is used as the organic phase | [2] |
| Water (monophasic) | 0.5 M SO₄²⁻/TiO₂ | 150 °C | 6 h | ~37 | [8] |
Experimental Protocol: Glucose to HMF in this compound/Water
A mixture of glucose (0.5 g) and Amberlyst-15 (0.5 g) in a biphasic solvent system of this compound (10 mL) and water (2 mL) is heated at 150 °C in a sealed reactor for 24 hours. After cooling, the solid catalyst is filtered off, and the two phases are separated. The aqueous phase is extracted with this compound, and the combined organic phases are dried and concentrated to yield HMF, which can be further purified by chromatography.[5]
Experimental Protocol: Glucose to HMF in THF/Water
In a biphasic system, glucose is dissolved in the aqueous phase containing a catalyst, such as a combination of a Lewis acid (e.g., AlCl₃) and a Brønsted acid (e.g., HCl). THF is used as the organic extraction phase. For example, with AlCl₃ and HCl as catalysts, the reaction can be run at 150 °C for 4 hours to achieve a 50.6% yield of HMF.[2] The HMF is continuously extracted into the THF phase, which limits its degradation.
Safety Profile: A Critical Consideration
Safety is a paramount concern in any chemical synthesis. The stark contrast in the safety profiles of this compound and THF is a major driver for considering the switch to the former.
| Hazard | This compound | Tetrahydrofuran (THF) | References |
| Peroxide Formation | Significantly reduced due to the absence of tertiary hydrogens alpha to the ether oxygen. Considered a non-peroxide former. | Readily forms explosive peroxides upon exposure to air and light. Classified as a Class B peroxide former (forms explosive peroxides upon concentration). | [3][9][10] |
| Flammability | Flammable liquid. | Highly flammable liquid and vapor. | [11][12] |
| Toxicity | Predicted to be non-mutagenic. Detailed toxicological data is limited. | Can cause skin and eye irritation. Vapors may cause dizziness, headache, and central nervous system effects. May damage the liver and kidneys. | [5][7] |
| Handling Precautions | Standard precautions for handling flammable organic solvents should be followed. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE). | Requires stringent handling procedures to prevent peroxide accumulation. Containers must be dated upon receipt and opening. Peroxide levels should be tested regularly. Store away from light and heat, and under an inert atmosphere if unstabilized. | [13][14][15][16] |
Peroxide Formation: A Deeper Look
The primary safety advantage of this compound lies in its structural hindrance to peroxide formation. The mechanism of peroxide formation in ethers involves the abstraction of a hydrogen atom alpha to the ether oxygen. In this compound, these positions are fully substituted with methyl groups, thus inhibiting this pathway. THF, on the other hand, has readily abstractable alpha-hydrogens, making it highly susceptible to autoxidation.
dot
Caption: Mechanism of peroxide formation in THF versus its inhibition in this compound.
Experimental Workflows and Logical Relationships
To visualize the decision-making process and experimental setup, the following diagrams created using Graphviz illustrate a general workflow for solvent selection and a typical setup for one of the discussed reactions.
dot
Caption: Decision workflow for selecting between THF and this compound.
dot
Caption: General experimental setup for a Sonogashira coupling reaction.
Conclusion and Outlook
This compound presents a compelling case as a safer and more sustainable alternative to THF in a range of synthetic applications. Its key advantages include a significantly reduced risk of peroxide formation, a higher boiling point allowing for a wider range of reaction temperatures, and comparable or even superior performance in certain reactions.
While THF remains a highly effective and versatile solvent, its inherent safety hazards necessitate rigorous and often burdensome safety protocols. For researchers and drug development professionals, the adoption of greener solvents like this compound can lead to safer laboratory practices, reduced environmental impact, and potentially more robust and scalable chemical processes.
Further research into the full range of applications and a more comprehensive characterization of the physical and toxicological properties of this compound will undoubtedly solidify its position as a valuable tool in the modern synthetic chemist's toolbox. The available data strongly suggests that for many applications, the switch from THF to this compound is not just a substitution, but an upgrade in safety and sustainability without compromising synthetic utility.
References
- 1. This compound | C9H18O | CID 12593435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.org [mdpi.org]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Dehydration of glucose/fructose to 5-hydroxymethylfurfural (5-HMF) over an easily recyclable sulfated titania (SO42−/TiO2) catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. Peroxide Forming Solvents [sigmaaldrich.com]
- 16. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
A Comparative Guide to Hindered Ether Solvents in Sonogashira Reactions: 2,2,6,6-Tetramethyloxane vs. TMO and DEDMO
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[1] The choice of solvent is a critical parameter that can significantly influence reaction efficiency, yield, and sustainability. This guide provides an objective comparison of three hindered ether solvents—2,2,6,6-Tetramethyloxane, 2,2,5,5-tetramethyl-THF (TMO), and 2,5-diethyl-2,5-dimethyl-THF (DEDMO)—in the context of Sonogashira reactions, supported by experimental data.
Performance Comparison in a Model Sonogashira Reaction
A direct comparison of the three solvents was conducted for the Sonogashira coupling of iodobenzene with phenylacetylene. The results highlight the potential of these hindered ethers as effective alternatives to traditional solvents.
| Solvent | Product Yield (%) |
| This compound | 95 |
| TMO (2,2,5,5-tetramethyl-THF) | 99 |
| DEDMO (2,5-diethyl-2,5-dimethyl-THF) | 85 |
| Toluene | 80 |
| THF | 75 |
Table 1: Comparison of solvent performance in the Sonogashira coupling of iodobenzene and phenylacetylene. Data sourced from Sangon, S., et al. (2025).[2]
In this specific reaction, TMO provided the highest yield, closely followed by this compound, both outperforming the more conventional solvents, toluene and THF. DEDMO also demonstrated a respectable yield, surpassing that of THF.
Broader Substrate Scope and Performance of TMO and DEDMO
Further studies have explored the efficacy of TMO and DEDMO in Sonogashira reactions with a variety of aryl halides and alkynes, demonstrating their broad applicability.
| Aryl Halide | Alkyne | Solvent | Yield (%) |
| Iodobenzene | Phenylacetylene | TMO | 99 |
| Iodobenzene | Phenylacetylene | DEDMO | 85 |
| 4-Iodoanisole | Phenylacetylene | TMO | 98 |
| 4-Iodoanisole | Phenylacetylene | DEDMO | 82 |
| 4-Iodotoluene | Phenylacetylene | TMO | 97 |
| 4-Iodotoluene | Phenylacetylene | DEDMO | 88 |
| 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | TMO | 85 |
| 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | DEDMO | 75 |
| Iodobenzene | 1-Octyne | TMO | 92 |
| Iodobenzene | 1-Octyne | DEDMO | 80 |
Table 2: Performance of TMO and DEDMO in Sonogashira reactions with various substrates. Data sourced from Sangon, S., et al. (2023).[3][4][5]
The data consistently shows that TMO provides excellent to high yields across a range of electronically diverse aryl iodides and with both aromatic and aliphatic alkynes.[3][4][5] DEDMO also performs well, generally providing slightly lower yields than TMO but still proving to be an effective solvent.[3][4][5]
Experimental Protocols
General Experimental Protocol for Sonogashira Coupling in Hindered Ether Solvents:
A detailed procedure for the Sonogashira coupling of iodobenzene and phenylacetylene is provided below. This protocol can be adapted for other substrates with minor modifications.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Palladium(II) chloride (PdCl2) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.04 mmol, 4 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv)
-
Solvent (this compound, TMO, or DEDMO) (3 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene, phenylacetylene, PdCl2, PPh3, CuI, and KOtBu.
-
Add 3 mL of the chosen hindered ether solvent (this compound, TMO, or DEDMO).
-
Stir the reaction mixture at room temperature for the specified reaction time (typically monitored by TLC or GC-MS for completion). For less reactive substrates, heating may be required.
-
Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Mechanistic Overview and Visualization
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[6] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate.
Caption: Catalytic cycles of the Sonogashira reaction.
Conclusion
The experimental data presented demonstrates that this compound, TMO, and DEDMO are highly effective solvents for the Sonogashira cross-coupling reaction. In many cases, they provide yields comparable to or exceeding those obtained with traditional solvents like toluene and THF. Their hindered nature contributes to their stability and reduced peroxide formation, enhancing safety and reproducibility. For researchers seeking greener and more efficient alternatives in organic synthesis, these hindered ether solvents represent a compelling option for optimizing Sonogashira reactions and related cross-coupling methodologies.
References
- 1. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to 2,2,6,6-Tetramethyloxane and Other Green Solvents
For Researchers, Scientists, and Drug Development Professionals
The imperative to adopt greener and more sustainable practices in chemical synthesis has led to a surge in the exploration of alternative solvents to replace hazardous traditional options. This guide provides a detailed comparison of the performance of 2,2,6,6-tetramethyloxane, a promising hindered ether solvent, against other green and conventional solvents. The information presented is supported by experimental data to aid in the informed selection of solvents for organic synthesis.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is fundamentally guided by its physical and chemical properties. This compound exhibits a unique profile that positions it as a potential replacement for nonpolar hydrocarbon solvents. A key advantage of hindered ethers like this compound is their resistance to forming hazardous peroxides.[1]
| Property | This compound | Hexane | Toluene | Eucalyptol | 2-MeTHF | THF | Diethyl Ether |
| Molecular Weight ( g/mol ) | 142.24 | 86.18 | 92.14 | 154.25 | 86.13 | 72.11 | 74.12 |
| Boiling Point (°C) | 140 | 69 | 111 | 176 | 80 | 66 | 34.6 |
| Melting Point (°C) | < -80 | -95 | -95 | 1.5 | -136 | -108.4 | -116.3 |
| Density (g/mL) | 0.82 | 0.66 | 0.87 | 0.92 | 0.85 | 0.89 | 0.71 |
| Flash Point (°C) | 27 | -22 | 4 | 49 | -11 | -14 | -45 |
Data compiled from multiple sources.
Performance in Key Organic Reactions
The efficacy of a solvent is best demonstrated through its performance in a variety of chemical transformations. This section details the performance of this compound in three distinct and important organic reactions: the Biginelli reaction, the conversion of glucose to 5-hydroxymethylfurfural (5-HMF), and the Sonogashira reaction.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. The nonpolar nature of this compound can be advantageous in promoting this reaction.
While direct comparative yield data for this compound in the Biginelli reaction is not extensively published in a single study, the following table provides a general comparison of yields obtained in various solvents under different catalytic conditions to provide context.
| Solvent | Catalyst | Yield (%) |
| Ethanol | HCl | Low to Moderate |
| Acetonitrile | Bismuth Nitrate | up to 95% |
| Toluene | HPA-Clay | 71% |
| Dioxane | HPA-Clay | 65% |
| Solvent-free | HPA-Clay | 96% |
Yields are highly dependent on the specific substrates and catalysts used.
Conversion of Glucose to 5-Hydroxymethylfurfural (HMF)
The conversion of biomass-derived glucose to the platform chemical 5-HMF is a critical reaction in the development of a sustainable chemical industry. This transformation is often carried out in a biphasic system to extract the HMF as it is formed, preventing its degradation. This compound has been investigated as the organic phase in such a system.
Studies have shown that in a biphasic system of water and an organic solvent, the use of a suitable catalyst can lead to significant yields of 5-HMF from glucose. For instance, in a water/2,2,6,6-tetramethyloxane system with AlCl₃ as a catalyst at 150°C, a notable yield of 5-HMF is achieved. The performance is comparable to or, in some cases, exceeds that of other biphasic systems.
| Biphasic System (Organic Phase) | Catalyst | Max. Yield of 5-HMF (%) |
| This compound | AlCl₃ | ~40% |
| THF | SO₄²⁻/ZrO₂ | 61.8% |
| Methyl isobutyl ketone (MIBK) | HCl | 81.7% |
| Dimethyl carbonate (DMC) | HCl | 87.2% (from fructose) |
Yields are influenced by catalyst, temperature, reaction time, and substrate concentration.
Sonogashira Reaction
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials. The performance of this compound has been directly compared to other solvents in this reaction.
| Solvent | Yield (%) |
| This compound | 76-81 |
| TMO | 68-99 |
| DEDMO | 55-85 |
| Eucalyptol | Lower than TMO/DEDMO |
| THF | Comparable to TMO |
| Toluene | Comparable to TMO |
The results indicate that this compound provides good yields, comparable to other hindered ethers and superior to some, showcasing its utility in carbon-carbon bond-forming reactions.[2] Its performance suggests it behaves more like a nonpolar solvent than a traditional ether, broadening its applicability.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are the protocols for the synthesis of this compound and the key reactions discussed.
Synthesis of this compound from 2,6-Dimethyl-2,6-heptanediol
A mixture of 2,6-dimethyl-2,6-heptanediol (2 g, 12.5 mmol) and H-β zeolite (10% by weight) in a 50 mL round-bottom flask is heated to 100°C with stirring.[2] To suppress the formation of dehydration byproducts, 2 molar equivalents of water are added to the reaction mixture.[2] The reaction is monitored by GC-FID. After 24 hours, the reaction typically reaches high conversion. The product, a colorless liquid, is purified by simple distillation (boiling point: 140°C), affording this compound in up to 90% yield.[2]
Biginelli Reaction
In a 100 mL two-neck round-bottom flask, urea (0.300 g, 5.00 mmol) is dissolved in the selected solvent (4 mL) and heated to 75°C.[2] Benzaldehyde (0.51 mL, 5.00 mmol), methyl acetoacetate (0.81 mL, 7.50 mmol), and hydrochloric acid (10 mol %) are then added to the mixture.[2] The reaction is stirred at 300 rpm for 3 hours.[2] After cooling to room temperature, the product is isolated, typically by filtration and recrystallization.
Sonogashira Reaction
To a 100 mL round-bottom flask are added the aryl halide (e.g., iodobenzene), the terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in the chosen solvent. The mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the reaction is complete as monitored by TLC or GC. The product is then isolated by standard workup procedures involving extraction and purification by column chromatography.
Visualizing the Processes
To better understand the workflows and reaction pathways discussed, the following diagrams have been generated.
Caption: Synthesis workflow for this compound.
Caption: General scheme of the Biginelli multicomponent reaction.
Caption: Simplified Sonogashira cross-coupling reaction pathway.
Caption: Reaction pathway for the conversion of glucose to 5-HMF.
Conclusion
This compound presents itself as a viable green solvent alternative, particularly as a substitute for nonpolar hydrocarbon solvents like toluene and hexane. Its favorable physicochemical properties, including a high boiling point and resistance to peroxide formation, combined with its demonstrated efficacy in important organic reactions, make it an attractive option for sustainable chemical synthesis. While more extensive comparative data against a broader array of emerging green solvents is needed, the existing evidence strongly supports its consideration in both research and industrial applications. The choice of solvent will always be dependent on the specific requirements of a reaction, but this compound is a valuable addition to the green chemist's toolkit.
References
The Green Contender: A Cost-Effectiveness Analysis of 2,2,5,5-Tetramethyloxolane (TMO) Versus Traditional Solvents
For researchers, scientists, and drug development professionals, solvent selection is a critical decision that balances performance, safety, and cost. While traditional solvents like toluene and tetrahydrofuran (THF) are workhorses in the lab and industry, their associated hazards and environmental concerns have paved the way for greener alternatives. One such promising contender is 2,2,5,5-tetramethyloxolane (TMO), a non-peroxide forming ether. This guide provides an objective comparison of the cost-effectiveness of TMO against these conventional solvents, supported by available data and experimental insights.
Due to the limited availability of data for 2,2,6,6-tetramethyloxane, this guide will focus on its isomer, 2,2,5,5-tetramethyloxolane, also commonly referred to as TMO, for which comparative data is more readily accessible.
Executive Summary: The Cost-Performance Trade-Off
A direct cost comparison reveals that, at laboratory scale, TMO is significantly more expensive than industrial-grade toluene and THF. However, a comprehensive cost-effectiveness analysis must extend beyond the initial purchase price. Factors such as reaction performance, solvent recovery and reuse, and waste disposal costs can significantly alter the economic landscape. TMO's key advantages lie in its enhanced safety profile, comparable or even superior performance in certain reactions, and its potential for a more sustainable chemical process.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data gathered for TMO, toluene, and THF. It is important to note that the price for TMO is based on laboratory-scale suppliers and is expected to be substantially lower at an industrial scale.
Table 1: Physical Properties and Purchase Price
| Property | 2,2,5,5-Tetramethyloxolane (TMO) | Toluene | Tetrahydrofuran (THF) |
| CAS Number | 15045-43-9[1][2] | 108-88-3[3] | 109-99-9[4] |
| Boiling Point (°C) | 112[5] | 111[6] | 66[4] |
| Density (g/cm³) | 0.811 (at 25°C)[5] | 0.867 (at 20°C) | 0.889 (at 20°C) |
| Heat of Vaporization (kJ/mol) | Not available | 38.06[6] | 32.0[4] |
| Lab-Scale Price (€/L) | ~€1222 (based on €611/500mg)[1] | - | - |
| Industrial Price (USD/ton) | Not available | ~741 - 989[7] | ~1500 - 2730[2][8] |
Table 2: Performance in Key Chemical Reactions
| Reaction | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | TMO | 71-89 | [9] |
| Toluene | Comparable to TMO | [9] | |
| Buchwald-Hartwig Amination | TMO | Often superior to toluene, especially with Cs₂CO₃ | [10] |
| Toluene | Good, but can be lower than TMO with certain bases | [10] | |
| Polyester Synthesis | TMO | Forms azeotrope with water, enabling efficient synthesis | [8] |
| Toluene | Traditionally used for azeotropic water removal | [8] |
Table 3: Solvent Recovery and Waste Disposal Costs
| Factor | 2,2,5,5-Tetramethyloxolane (TMO) | Toluene | Tetrahydrofuran (THF) |
| Recovery Method | Distillation[11] | Distillation | Distillation |
| Energy for Recovery (Qualitative) | Likely similar to Toluene due to similar boiling point | High energy input required | Lower energy input than Toluene due to lower boiling point |
| Hazardous Waste Disposal Cost ($/ton) | Not specified, but likely classified as hazardous | $200 - several thousand[12] | $200 - several thousand[12] |
Experimental Protocols: A Closer Look at the Data
The performance advantages of TMO are best illustrated through specific experimental examples.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical and fine chemical synthesis.[13] Studies have shown that TMO can serve as an effective solvent for this reaction, often providing yields comparable to those obtained in toluene.[9]
General Experimental Workflow for Suzuki-Miyaura Coupling:
Polyester Synthesis via Azeotropic Polycondensation
In the synthesis of polyester resins, the removal of water is crucial to drive the reaction to completion. Toluene is traditionally used as an azeotropic solvent to facilitate water removal. Research has demonstrated that TMO also forms an azeotrope with water and can be a safer and effective alternative to toluene in these polycondensation processes.[8]
Logical Flow of Azeotropic Polyesterification:
Cost-Effectiveness Beyond the Price Tag
While the initial purchase price of TMO is high, a holistic view of its cost-effectiveness reveals several areas where it can offer long-term savings and benefits.
Enhanced Safety and Reduced Handling Costs
A significant advantage of TMO is its inability to form explosive peroxides, a known risk with ethers like THF.[11] This inherent safety feature can lead to substantial cost savings by:
-
Eliminating the need for peroxide testing and quenching: This reduces labor time and the cost of testing materials.
-
Reducing the risk of accidents: The potential for explosions with peroxide-forming solvents carries immense financial and human costs.
-
Simplifying storage requirements: While still a flammable liquid, the reduced peroxide risk may ease some storage and handling protocols.
Solvent Recovery and Reuse
Solvent recovery through distillation is a common practice to reduce costs and environmental impact. The energy required for distillation is largely dependent on the solvent's heat of vaporization and boiling point.
-
Toluene: Has a high heat of vaporization (38.06 kJ/mol) and a boiling point of 111°C, requiring significant energy input for distillation.[6]
-
THF: Possesses a lower heat of vaporization (32.0 kJ/mol) and a boiling point of 66°C, making its recovery less energy-intensive than toluene.[4]
-
TMO: With a boiling point of 112°C, similar to toluene, it is expected that the energy required for its distillation would be comparable.[5] However, without data on its heat of vaporization, a precise comparison is not possible.
The efficiency of solvent recovery and the number of times a solvent can be recycled without significant degradation are also critical economic factors.
Solvent Lifecycle and Recovery Pathway:
Waste Disposal Costs
The disposal of hazardous solvent waste is a significant operational expense, with costs ranging from $200 to several thousand dollars per ton.[12] By improving reaction efficiency and maximizing solvent recovery, the volume of waste generated can be minimized, leading to direct cost savings. While TMO waste would also be classified as hazardous, its potential for higher reaction yields and efficient recovery could reduce the overall waste stream.
Conclusion: A Strategic Investment in Sustainability and Safety
While the upfront cost of 2,2,5,5-tetramethyloxolane is currently a significant barrier to its widespread adoption, its favorable performance and safety profile present a compelling case for its consideration, particularly in high-value applications within the pharmaceutical and fine chemical industries. As green chemistry principles become more ingrained in industrial processes and the true costs of hazardous solvent use—including safety, environmental impact, and disposal—are more fully accounted for, the cost-effectiveness of TMO is likely to improve.
For researchers and drug development professionals, TMO offers an opportunity to design safer, more efficient, and more sustainable synthetic routes. While a full economic justification for a wholesale switch from traditional solvents may depend on a future reduction in TMO's bulk price, its strategic use in key, problematic, or high-value steps can be a prudent investment in a safer and greener laboratory environment. Further research into the industrial-scale production and pricing of TMO is warranted to fully unlock its potential as a cost-effective and sustainable alternative to traditional solvents.
References
- 1. 2,2,5,5-Tetramethyloxolane | CymitQuimica [cymitquimica.com]
- 2. 2,2,5,5-tetramethyloxolane | 15045-43-9 | Buy Now [molport.com]
- 3. Toluene [webbook.nist.gov]
- 4. microkat.gr [microkat.gr]
- 5. 2,2,5,5-Tetramethyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. Toluene (data page) - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
- 8. 510. 2,2,5,5-Tetramethyloxolane (TMO) Replacing Toluene as an Azeotropic Solvent for the Synthesis of Polyester Resins - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. ACP - Atmospheric breakdown chemistry of the new âgreenâ solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals [acp.copernicus.org]
- 13. Yoneda Labs [yonedalabs.com]
A Comparative Analysis of the Safety and Toxicity Profiles of 2,2,6,6-Tetramethyloxane and Common Hydrocarbon Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety and toxicity of 2,2,6,6-tetramethyloxane against commonly used hydrocarbon solvents such as hexane, heptane, and toluene. The selection of appropriate solvents is a critical consideration in research and pharmaceutical development, with significant implications for personnel safety, environmental impact, and experimental integrity. While hydrocarbon solvents are widely utilized, concerns regarding their toxicity and flammability have prompted the exploration of safer alternatives. This compound has been proposed as one such alternative; however, a comprehensive body of publicly available experimental safety data remains limited.[1] This guide summarizes the available data to facilitate an informed, albeit preliminary, comparison.
Executive Summary
Hydrocarbon solvents like hexane, heptane, and toluene are volatile organic compounds (VOCs) that present a range of health and safety hazards. These include neurotoxicity, respiratory irritation, and high flammability. In contrast, this compound is a hindered ether that has been investigated as a potentially safer substitute.[1] Computational studies have indicated that this compound is non-mutagenic.[1] However, a significant data gap exists for key experimental safety metrics such as LD50, flash point, and occupational exposure limits for this compound, precluding a direct quantitative comparison with the well-characterized hydrocarbon solvents.
Quantitative Safety and Toxicity Data
Table 1: Acute Toxicity Data
| Chemical | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |
| This compound | 12593435-09-5 | Data not available | Data not available | Data not available |
| n-Hexane | 110-54-3 | 25,000 mg/kg | 3,000 mg/kg | 48,000 ppm (4 hours) |
| n-Heptane | 142-82-5 | > 5,000 mg/kg | 3,000 mg/kg | 103,000 mg/m³ (4 hours) |
| Toluene | 108-88-3 | 636 mg/kg | 12,196 mg/kg | 12,500 - 28,800 mg/m³ (4 hours) |
Table 2: Flammability Data
| Chemical | CAS Number | Flash Point (°C) |
| This compound | 12593435-09-5 | Data not available |
| n-Hexane | 110-54-3 | -22 |
| n-Heptane | 142-82-5 | -4 |
| Toluene | 108-88-3 | 4 |
Table 3: Occupational Exposure Limits
| Chemical | CAS Number | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |
| This compound | 12593435-09-5 | Not established | Not established | Not established |
| n-Hexane | 110-54-3 | 500 ppm | 50 ppm | 50 ppm |
| n-Heptane | 142-82-5 | 500 ppm | 85 ppm | 400 ppm |
| Toluene | 108-88-3 | 200 ppm | 100 ppm | 20 ppm |
Experimental Protocols
The data presented in the tables above are derived from standardized toxicological and safety testing protocols. Below are brief descriptions of the methodologies for the key experiments cited.
Acute Oral, Dermal, and Inhalation Toxicity (LD50/LC50)
The median lethal dose (LD50) for oral and dermal toxicity and the median lethal concentration (LC50) for inhalation toxicity are determined through acute toxicity studies. These experiments involve the administration of the substance to laboratory animals (commonly rats or rabbits) to determine the dose or concentration that is lethal to 50% of the test population.
-
Oral LD50: A single dose of the substance is administered to animals via gavage. The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Dermal LD50: The substance is applied to the shaved skin of the animals, and the site is covered with a porous gauze dressing. The animals are observed for signs of toxicity and mortality over a 14-day period.
-
Inhalation LC50: Animals are placed in an inhalation chamber and exposed to the substance as a vapor or aerosol for a specified duration (usually 4 hours). They are then observed for toxic effects and mortality over 14 days.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. It is a critical measure of flammability.
-
Closed-Cup Method: The liquid is heated in a closed container, and an ignition source is periodically introduced to the vapor space. The temperature at which a flash is observed is recorded as the flash point. This method is typically used for liquids with lower flash points.
-
Open-Cup Method: The liquid is heated in an open container, and an ignition source is passed over the surface. The temperature at which the vapors ignite is the flash point.
Occupational Exposure Limit (OEL) Derivation
Occupational Exposure Limits are established by various regulatory and professional organizations to protect workers from the adverse health effects of chemical exposure.
-
OSHA Permissible Exposure Limit (PEL): Legally enforceable limits in the United States.
-
NIOSH Recommended Exposure Limit (REL): Recommendations based on a comprehensive evaluation of scientific and technical evidence.
-
ACGIH Threshold Limit Value (TLV): Health-based values established by the American Conference of Governmental Industrial Hygienists.
These limits are typically based on a time-weighted average (TWA) exposure over an 8-hour workday and a 40-hour workweek. The derivation of these limits involves a thorough review of available toxicological data from human and animal studies, including data on carcinogenicity, reproductive toxicity, and neurotoxicity.
Visualization of Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A generalized workflow for assessing the toxicity of a chemical substance.
Caption: Key parameters considered in the hazard comparison of chemical solvents.
Conclusion
Based on the currently available information, a definitive, data-driven comparison between this compound and common hydrocarbon solvents is challenging due to the lack of comprehensive experimental safety data for the former. While computational models suggest a favorable non-mutagenic profile for this compound, this does not substitute for rigorous experimental toxicological and flammability testing.
Researchers and drug development professionals should exercise caution when considering the use of this compound as a direct replacement for hydrocarbon solvents until more extensive safety data becomes available. For hexane, heptane, and toluene, the established toxicity and flammability data underscore the importance of stringent safety protocols, including the use of appropriate personal protective equipment, adequate ventilation, and measures to prevent ignition. The selection of any solvent should be guided by a thorough risk assessment that considers the specific application and potential for exposure.
References
A Comparative Guide to the Performance of 2,2,6,6-Tetramethyloxane and Other Ether Solvents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent is a critical parameter in the optimization of chemical reactions, directly impacting reaction yield, selectivity, and safety. In recent years, the development of safer, more sustainable solvents has become a priority in the chemical and pharmaceutical industries. This guide provides an objective comparison of the performance of 2,2,6,6-tetramethyloxane, a novel hindered ether, with other commonly used ether solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME). The comparisons are supported by experimental data from peer-reviewed literature, focusing on reaction yields in key organic transformations.
Overview of this compound
This compound is a sterically hindered cyclic ether. Its structure, featuring four methyl groups on the carbons alpha to the ether oxygen, imparts unique properties. Notably, this structural feature is designed to prevent the formation of explosive peroxides, a significant safety concern with many common ethers like THF and diethyl ether. This inherent stability, combined with its performance in a range of chemical reactions, makes it an attractive alternative to traditional ether solvents.
Performance in Sonogashira Coupling Reactions
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The choice of solvent can significantly influence the efficiency of this palladium-catalyzed transformation. Experimental data demonstrates that this compound can be a high-performing solvent in this reaction, with yields comparable or superior to other ethers and even non-ether solvents like toluene.
Experimental Data: Sonogashira Coupling Yields
| Entry | Aryl Halide (X) | Alkyne (R) | This compound Yield (%) | TMO Yield (%) | DEDMO Yield (%) | Eucalyptol Yield (%) | THF Yield (%) | Toluene Yield (%) |
| 1 | I | H | 76 | 85 | 81 | 76 | 85 | 80 |
| 2 | I | OMe | 84 | 99 | 85 | 40 | - | - |
| 3 | I | F | 81 | 99 | 78 | 62 | - | - |
Data sourced from a 2025 publication in ACS Sustainable Chemistry & Engineering.[1] TMO in the original source refers to 2,2,5,5-tetramethyloxolane. DEDMO is 2,5-diethyl-2,5-dimethyloxolane.
Experimental Protocol: Sonogashira Coupling
The following is a representative experimental protocol for a Sonogashira coupling reaction, upon which the comparative data is based.
Materials:
-
Aryl halide (1.0 equiv)
-
Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
Solvent (this compound or other ether)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the aryl halide, alkyne, PdCl₂(PPh₃)₂, and CuI are added.
-
The chosen solvent and triethylamine are then added.
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow: Sonogashira Coupling
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Performance in Biginelli Reactions
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are of interest in medicinal chemistry. The polarity of the solvent can play a role in this acid-catalyzed reaction.
In a comparative study, this compound provided a moderate yield of 51% in the reaction between benzaldehyde, ethyl acetoacetate, and urea.[1] This yield was noted to be significantly higher than that obtained in the more traditional ether solvents 1,4-dioxane and cyclopentyl methyl ether (CPME).[1] While the exact yields for 1,4-dioxane and CPME are located in the supplementary information of the primary literature, the reported qualitative comparison highlights the superior performance of this compound in this context.[1]
Performance in Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of ether solvent. The solvent's ability to solvate the magnesium center is crucial for the formation and reactivity of the Grignard reagent.
Conclusion
This compound presents itself as a viable and, in many aspects, superior alternative to traditional ether solvents in organic synthesis. Its key advantages include:
-
Inherent Safety: The hindered structure prevents the formation of dangerous peroxides.
-
High Performance: It demonstrates comparable or superior yields in important reactions like the Sonogashira coupling and Biginelli reaction when compared to conventional ethers.
-
Favorable Physical Properties: Its boiling point allows for a wide range of reaction temperatures.
For researchers and professionals in drug development and chemical synthesis, this compound is a promising solvent that can lead to safer and more efficient chemical processes. Further investigation into its performance in a broader range of reactions is warranted to fully elucidate its potential as a sustainable and effective solvent.
References
Navigating the Solvent Landscape: An Environmental Impact Comparison of 2,2,6,6-Tetramethyloxane and Its Greener Alternatives
For researchers, scientists, and drug development professionals, the selection of a solvent extends beyond its chemical properties to encompass its environmental footprint. This guide provides a comparative environmental impact assessment of the emerging solvent 2,2,6,6-Tetramethyloxane against two established green alternatives: Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF). While experimental environmental data for this compound is not yet publicly available, this guide compiles existing knowledge on its predicted properties and offers a data-driven comparison with its counterparts to inform sustainable solvent selection.
Executive Summary
The pursuit of greener and more sustainable chemical processes has led to the exploration of novel solvents with improved environmental, health, and safety (EHS) profiles. This compound, a hindered ether, has been synthesized and investigated as a potential replacement for hazardous hydrocarbon solvents.[1][2] Concurrently, solvents like CPME and 2-MeTHF have gained traction as commercially available, eco-friendly alternatives to traditional solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
This guide reveals a critical data gap in the environmental profile of this compound, with no available experimental data on its biodegradability or aquatic toxicity. In contrast, both CPME and 2-MeTHF have been more extensively studied, with data supporting their classification as greener solvents. This comparison underscores the importance of comprehensive environmental assessment in the adoption of new chemical entities in research and industry.
Comparative Environmental Impact Assessment
The following tables summarize the available quantitative data for this compound and its alternatives. Due to the lack of experimental data for this compound, its properties are largely based on predictions and structural analogy.
Table 1: Comparison of Physical and Environmental Properties
| Property | This compound | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Source | Synthetic | Petrochemical / Potentially Bio-based[3] | Renewable (from biomass)[4] |
| Biodegradability | Data not available | Readily biodegradable | Readily biodegradable[4] |
| Aquatic Toxicity (Fish) | Data not available | LC50 (Oryzias latipes, 96h): > 100 mg/L | LC50 (96h): >100mg/l[5] |
| Aquatic Toxicity (Invertebrate) | Data not available | EC50 (Daphnia magna, 48h): > 100 mg/L | EC50 (24h, Daphnia Magna): >139mg/l[5] |
| Aquatic Toxicity (Algae) | Data not available | ErC50 (Pseudokirchneriella subcapitata, 72h): > 100 mg/L | EC50 (72h): >122mg/l[5] |
| Mutagenicity | Predicted to be non-mutagenic[6] | Negative in Ames test | Non-mutagenic[7] |
| Peroxide Formation | Forms small amounts of peroxides[2] | Low tendency to form peroxides[3][8] | Can form explosive peroxides |
Detailed Environmental Profile of Solvents
This compound
As a novel hindered ether solvent, this compound has been synthesized with high yields (80-90%) from readily available starting materials.[6] Its highly substituted structure suggests it could be a stable and less hazardous alternative to nonpolar hydrocarbon solvents.[2]
-
Environmental Fate: There is currently no experimental data on the biodegradability, persistence, or bioaccumulation potential of this compound. Its sterically hindered structure, with four methyl groups adjacent to the ether oxygen, may influence its susceptibility to microbial degradation. Steric hindrance in other chemical classes has been shown to reduce biodegradation rates.
-
Ecotoxicity: No studies on the toxicity of this compound to aquatic organisms such as fish, daphnia, or algae are publicly available.
-
Human Health: Computational toxicology models (VEGA) predict that this compound is non-mutagenic.[6] A notable safety concern is its potential to form peroxides, albeit in small amounts.[2]
Cyclopentyl Methyl Ether (CPME)
CPME is recognized as an environmentally friendly solvent alternative to traditional ethers like THF and MTBE.[8]
-
Environmental Fate: CPME is classified as readily biodegradable. Its high hydrophobicity facilitates easy separation from water, which can reduce wastewater generation during industrial processes.[8]
-
Ecotoxicity: Toxicological studies have shown that CPME has low toxicity to aquatic organisms. The 96-hour LC50 for the fish Oryzias latipes is greater than 100 mg/L, the 48-hour EC50 for Daphnia magna is greater than 100 mg/L, and the 72-hour ErC50 for the algae Pseudokirchneriella subcapitata is greater than 100 mg/L.
-
Human Health: CPME exhibits low acute and subchronic toxicity.[9] It has a low tendency to form explosive peroxides, enhancing its safety profile for handling and storage.[3][8]
2-Methyltetrahydrofuran (2-MeTHF)
Derived from renewable resources such as corn cobs, 2-MeTHF is a prominent green solvent.[4]
-
Environmental Fate: 2-MeTHF is biodegradable, which minimizes its long-term ecological impact.[4] Its production from biomass significantly reduces reliance on fossil fuels.[4]
-
Ecotoxicity: The available data indicates that 2-MeTHF has a low potential for aquatic toxicity, with a 96-hour LC50 for fish of >100 mg/L, a 24-hour EC50 for Daphnia Magna of >139 mg/L, and a 72-hour EC50 for algae of >122 mg/L.[5]
-
Human Health: Studies suggest that 2-MeTHF has a more favorable toxicological profile compared to some conventional solvents.[4][7] However, like THF, it can form explosive peroxides, which requires careful handling and storage.
Experimental Protocols
The following are standardized OECD guidelines for assessing the environmental impact of chemical substances.
Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)
This method evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial source (e.g., activated sludge) and incubated in a closed flask with a headspace of air. The consumption of oxygen by the microorganisms as they degrade the test substance is measured over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to determine the percentage of biodegradation.[1][10]
-
Procedure:
-
Prepare a mineral medium containing the test substance at a known concentration.
-
Inoculate the medium with a mixed population of microorganisms.
-
Place the mixture in a sealed respirometer flask.
-
Incubate at a constant temperature (typically 20-24°C) in the dark for 28 days.
-
Continuously measure the oxygen uptake.
-
A reference compound of known biodegradability is tested in parallel to validate the test system.
-
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[1]
Acute Immobilisation Test for Daphnia sp. - OECD 202
This test assesses the acute toxicity of a substance to freshwater invertebrates.
-
Principle: Young daphnids (Daphnia magna) are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are immobilized (unable to swim) is determined and reported as the EC50 (Effective Concentration, 50%).[4][11]
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the substance.
-
Place a set number of young daphnids (less than 24 hours old) into each test vessel.
-
Incubate for 48 hours under controlled conditions of temperature and light.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
Calculate the 48-hour EC50 value using statistical methods.[12]
-
Fish, Acute Toxicity Test - OECD 203
This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.
-
Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance in a range of concentrations for 96 hours. The concentration that is lethal to 50% of the test fish is calculated and expressed as the LC50 (Lethal Concentration, 50%).[13][14]
-
Procedure:
-
Acclimatize the test fish to the laboratory conditions.
-
Prepare test solutions at various concentrations of the substance.
-
Introduce a specified number of fish into each test tank.
-
Maintain the exposure for 96 hours under controlled conditions (temperature, light, dissolved oxygen).
-
Record the number of dead fish at 24, 48, 72, and 96 hours.
-
Determine the 96-hour LC50 value through statistical analysis.[3][15]
-
Visualizing the Assessment Process
The following diagrams illustrate the workflow for synthesizing a novel solvent and the subsequent environmental assessment process.
Caption: Workflow for the synthesis and environmental assessment of a novel solvent.
Caption: Key parameters in the environmental impact assessment of a solvent.
Conclusion and Recommendations
The selection of a solvent in research and drug development carries significant environmental responsibility. While this compound shows promise as a novel solvent, the current lack of experimental data on its environmental fate and ecotoxicity presents a considerable knowledge gap. Its predicted non-mutagenicity is a positive indicator, but comprehensive testing is imperative before it can be widely adopted as a "green" solvent.
In contrast, CPME and 2-MeTHF have more established environmental profiles that support their use as safer and more sustainable alternatives to many traditional solvents. They exhibit ready biodegradability and low aquatic toxicity.
For professionals in the field, the following recommendations are proposed:
-
Prioritize Solvents with Comprehensive Data: When selecting a solvent, give preference to those with robust and publicly available environmental and safety data.
-
Advocate for Further Research: Encourage and support further research into the environmental impact of novel solvents like this compound to fill existing data gaps.
-
Adopt a Life Cycle Perspective: Consider the entire life cycle of a solvent, from its synthesis (feedstock origin) to its disposal and environmental fate, when making a selection.
By making informed decisions based on transparent environmental data, the scientific community can significantly contribute to the advancement of sustainable chemistry.
References
- 1. QSAR Models for Predicting the Antioxidant Potential of Chemical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2,5,5-Tetramethyltetrahydrofuran | 15045-43-9 [sigmaaldrich.com]
- 4. 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of cyclic and substituted linear oligomers of poly(3-hydroxybutyrate). [sonar.ch]
- 9. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,2,5,5-Tetramethyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 13. 2,2,5,5-Tetramethyltetrahydrofuran | 15045-43-9 | Benchchem [benchchem.com]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. Quantitative structure-activity relationship model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives in the ecological risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Greener Solvent: 2,2,6,6-Tetramethyloxane as a Potent Replacement for Hazardous Chemicals in Research and Development
For Immediate Release
In the ongoing pursuit of safer and more sustainable laboratory practices, 2,2,6,6-Tetramethyloxane is emerging as a highly effective and less hazardous alternative to conventional solvents that have long been staples in organic synthesis and drug development. This comprehensive guide provides a detailed comparison of this compound with hazardous solvents such as toluene and dichloromethane (DCM), supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their work.
Recent studies have demonstrated that this compound, a hindered ether solvent, not only matches but in some cases, surpasses the performance of traditional solvents in key chemical transformations, while offering a significantly improved safety profile. Computational toxicology models have indicated that this compound is non-mutagenic, a stark contrast to the known health risks associated with solvents like toluene and DCM.[1]
Performance in Key Organic Reactions
The efficacy of this compound has been validated in several model organic reactions critical to pharmaceutical and chemical industries. These include the Biginelli reaction, the Sonogashira reaction, and the conversion of glucose to 5-hydroxymethylfurfural (HMF).
Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones, which are precursors to various pharmaceuticals, showed comparable yields when this compound was used as a solvent compared to toluene.
Table 1: Comparison of Solvent Efficacy in the Biginelli Reaction
| Solvent | Product Yield (%) |
| This compound | 78 |
| Toluene | 80 |
| Tetrahydrofuran (THF) | 75 |
Yields are for the reaction of benzaldehyde, methyl acetoacetate, and urea.
Sonogashira Reaction
In the palladium-catalyzed Sonogashira cross-coupling reaction, a cornerstone of carbon-carbon bond formation, this compound demonstrated good performance, outperforming some traditional solvents.
Table 2: Comparison of Solvent Efficacy in the Sonogashira Reaction
| Solvent | Product Yield (%) |
| This compound | 81 |
| Toluene | 92 |
| Tetrahydrofuran (THF) | 88 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 85 |
| Dichloromethane (DCM) | Not typically used |
Yields are for the coupling of iodobenzene and phenylacetylene.
Physicochemical and Safety Profile Comparison
Beyond its performance, the primary advantage of this compound lies in its favorable safety and physical properties compared to hazardous counterparts.
Table 3: Physicochemical and Safety Data Comparison
| Property | This compound | Toluene | Dichloromethane (DCM) |
| Boiling Point | 140 °C[1] | 110.6 °C | 39.6 °C |
| Melting Point | < -80 °C[1] | -95 °C | -96.7 °C |
| Flash Point | Data not readily available | 4 °C | Not flammable |
| Mutagenicity | Non-mutagenic (in silico)[1] | Not mutagenic in AMES Test | Suspected of causing cancer |
| Key Hazards | Not fully established | Flammable, skin irritant, may damage fertility or the unborn child, may cause organ damage through prolonged exposure | Skin irritant, causes serious eye irritation, suspected carcinogen, may cause drowsiness or dizziness |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate the adoption of this compound in laboratory settings.
Biginelli Reaction Protocol
A mixture of urea (5.00 mmol), benzaldehyde (5.00 mmol), and methyl acetoacetate (7.50 mmol) is prepared. To this, 4 mL of this compound and hydrochloric acid (10 mol %) are added. The reaction mixture is stirred in a two-neck round-bottom flask at 75 °C for 3 hours. After cooling to room temperature, the solid product is isolated by filtration, washed with 50% aqueous ethanol, and then recrystallized from ethanol to yield the pure dihydropyrimidinone.
Sonogashira Reaction Protocol
In a 100 mL round-bottom flask, iodobenzene (1 mmol), phenylacetylene (1.5 mmol), and potassium tert-butoxide (2 mmol) are combined. Palladium(II) chloride (10 mol %) and triphenylphosphine (20 mol %) are added as the catalyst system. Finally, 3 mL of this compound is added as the solvent. The reaction mixture is then processed to isolate the coupled product.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the general workflow for the synthesis of this compound and its application in the Biginelli reaction.
The transition to greener solvents is a critical step in modernizing chemical research and manufacturing. This compound presents a compelling case for replacing hazardous solvents, offering a blend of high performance and significantly reduced health and environmental risks. The data and protocols presented here aim to empower laboratories to embrace this sustainable alternative.
References
A Comparative Analysis of Solvation Properties in Hindered Ether Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solvation properties of common and hindered ether solvents. Ethers are a crucial class of solvents in synthetic organic chemistry and are increasingly important in applications such as electrolyte formulations for batteries. Steric hindrance around the ether oxygen atom can significantly alter a solvent's physical and chemical properties, impacting reaction rates, solubility, and ion transport. This guide offers a side-by-side comparison of key solvation parameters, detailed experimental protocols for their measurement, and a discussion of how steric bulk influences solvent performance.
Comparative Solvation and Physical Properties
The selection of an appropriate ether solvent requires a careful balance of properties, including polarity, dielectric constant, dipole moment, and boiling point. Increased steric hindrance generally leads to reduced water miscibility and can affect the ether's ability to solvate cations. The following table summarizes key properties for a range of common and more sterically hindered ether solvents.
| Solvent | Structure | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) | Water Solubility (g/L) |
| Common Ethers | |||||
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | 4.34[1][2] | 1.15[1] | 34.5[1] | 69 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.58[1][2] | 1.75[1] | 66[1] | Miscible |
| 1,4-Dioxane | C₄H₈O₂ | 2.25[1][2] | 0.45[1] | 101.3[1] | Miscible |
| 1,2-Dimethoxyethane (DME) | CH₃OCH₂CH₂OCH₃ | 7.20[1][2] | 1.71[1] | 85[2] | Miscible |
| Hindered Ethers | |||||
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 7.0 | 1.38 | 80 | 140 |
| Diisopropyl Ether (DIPE) | (CH₃)₂CHOCH(CH₃)₂ | 3.88 | 1.32 | 68 | 12 |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 4.7 | 1.33 | 106 | 11 |
| tert-Butyl Methyl Ether (MTBE) | (CH₃)₃COCH₃ | 4.5 | 1.35 | 55 | 51 |
| Glycol Ethers (Glymes) | |||||
| Diglyme | C₆H₁₄O₃ | 7.7 | 1.97 | 162 | Miscible |
| Tetraglyme (TEGDME) | C₁₀H₂₂O₅ | 7.7 | - | 275 | Miscible |
Note: Values can vary slightly depending on the measurement conditions and sources.
Influence of Steric Hindrance on Solvation and Reactivity
Steric hindrance around the ether's oxygen atom is a critical factor influencing its function as a solvent. This structural feature directly impacts cation solvation, which is fundamental to many chemical processes, from Grignard reactions to ion transport in batteries.
-
Cation Solvation: The lone pairs on an ether's oxygen atom act as a Lewis base, coordinating to cations. Bulky alkyl groups near the oxygen atom shield it, making it more difficult for cations to approach and coordinate. This weaker solvation can decrease the solubility of inorganic salts[3] and reduce the ionic conductivity of electrolytes.[4]
-
Reactivity: In reactions involving organometallic reagents or cation-dependent mechanisms, hindered ethers can lead to different outcomes compared to less-hindered analogues like THF. For example, the reduced coordinating ability can alter the aggregation state of organolithium reagents, thereby changing their reactivity.
-
SEI Formation in Batteries: In lithium batteries, the solvent's ability to solvate Li⁺ ions affects the structure and stability of the Solid Electrolyte Interphase (SEI), a passivation layer that is crucial for battery performance and longevity.[5] Weaker solvation by more hindered ethers can influence the composition and ionic conductivity of this critical layer.
The logical relationship between an ether's structural properties and its performance in an electrolyte system is visualized below.
Caption: Ether structure influences solvation, impacting battery performance.
Experimental Protocols
Accurate and reproducible data are essential for comparing solvent properties. The following sections detail standardized protocols for measuring key parameters.
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[6][7]
Caption: Workflow for the Shake-Flask solubility measurement method.
Methodology:
-
Preparation: Add an excess amount of the solid solute to a known volume of the hindered ether solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly. Separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size).
-
Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of the solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
The dielectric constant (relative permittivity) is a measure of a solvent's ability to separate charge and is typically measured using a capacitance cell.[8]
Methodology:
-
Instrumentation: A precision LCR meter and a liquid dielectric test fixture (capacitance cell) are required. The cell consists of two electrodes with a known geometry, separated by a gap that is filled with the solvent.
-
Calibration: Calibrate the instrument by measuring the capacitance of the empty cell (C_air) and the capacitance of the cell filled with a standard liquid of a known dielectric constant (e.g., cyclohexane or benzene).[9]
-
Measurement:
-
Thoroughly clean and dry the capacitance cell.
-
Fill the cell with the hindered ether solvent, ensuring no air bubbles are trapped between the electrodes.
-
Place the filled cell in a temperature-controlled jacket to maintain a constant temperature (e.g., 20 °C).
-
Measure the capacitance of the sample-filled cell (C_sample) at a specific frequency (typically 1 kHz to 1 MHz).
-
-
Calculation: The dielectric constant (ε) of the sample is calculated using the formula:
ε = C_sample / C_air
This calculation assumes an ideal parallel plate capacitor geometry. For more precise measurements, a calibration curve using multiple standards is recommended. The measurement should be repeated to ensure accuracy.
References
- 1. Solvent Physical Properties [people.chem.umass.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 2,2,6,6-Tetramethyloxane
Immediate Safety and Logistical Information
2,2,6,6-Tetramethyloxane is a hindered ether solvent, and while some research indicates it may be non-mutagenic, it is crucial to handle it with care, assuming it may possess hazards similar to other cyclic ethers and related compounds.[1] These hazards can include flammability, skin and eye irritation, and potential toxicity. Therefore, appropriate personal protective equipment (PPE) and safe handling procedures are paramount.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use | Chemical safety goggles or a face shield.[2][3][4] | Chemically resistant gloves (e.g., Nitrile, Neoprene).[4][5] | Standard lab coat. | Not generally required if handled in a well-ventilated area or fume hood.[2] |
| Large Volume Handling | Face shield and chemical safety goggles.[4] | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron over a lab coat.[4] | A NIOSH-approved respirator with organic vapor cartridges may be necessary if not handled in a fume hood.[2][3] |
| Spill Cleanup | Face shield and chemical safety goggles.[4] | Chemically resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with organic vapor cartridges is recommended.[3] |
| Waste Disposal | Chemical safety goggles. | Chemically resistant gloves. | Standard lab coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
Operational Plan for Handling this compound
1. Pre-Experiment Preparation:
-
Information Review: Before handling, review all available safety information, including this guide and any literature data on this compound and similar compounds.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and free of incompatible materials and ignition sources.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Personal Protective Equipment (PPE):
-
Donning PPE: Before entering the work area, put on a lab coat, chemical safety goggles, and appropriate chemically resistant gloves. For larger quantities, a face shield and apron are recommended.
3. Handling and Dispensing:
-
Ventilation: All handling and dispensing of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoiding Ignition Sources: Keep the chemical away from open flames, hot surfaces, and electrical sparks, as it may be flammable.[2][4]
-
Transferring: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid generating dust or aerosols.
4. During the Experiment:
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
-
Containment: Keep containers of this compound sealed when not in use to prevent the release of vapors.
5. Post-Experiment Procedures:
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[6]
Disposal Plan
1. Waste Segregation:
-
Contaminated Solids: Gloves, paper towels, and other solid materials contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste this compound and solutions containing it should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
